3'-Fluorobiphenyl-3-ylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGCBTFQZVWVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382209 | |
| Record name | 3'-Fluorobiphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400751-05-5 | |
| Record name | 3'-Fluorobiphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Fluorobiphenyl-3-ylamine (CAS 400751-05-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Fluorobiphenyl-3-ylamine, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. This document details its chemical properties, potential synthesis methodologies, and prospective applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
This compound is a substituted biphenyl compound featuring a fluorine atom on one phenyl ring and an amine group on the other. This unique substitution pattern imparts specific physicochemical properties that are of interest in the design of novel molecules. While extensive experimental data for this specific compound is not widely published, predicted properties and data for analogous structures provide valuable insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 400751-05-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₁₀FN | Chemical Supplier Catalogs |
| Molecular Weight | 187.21 g/mol | Calculated |
| Appearance | Not Reported (likely a solid) | N/A |
| Boiling Point | 342.8 °C (Predicted) | Chemical Supplier Catalogs |
| Density | 1.161 g/cm³ (Predicted) | Chemical Supplier Catalogs |
| pKa | 4.15 (Predicted) | Chemical Supplier Catalogs |
| LogP | 3.3 (Predicted) | Chemical Supplier Catalogs |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO (Expected) | Inferred from structure |
Synthesis Methodologies
The synthesis of this compound can be achieved through established cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer versatile and efficient routes to construct the biphenyl core and introduce the amine functionality.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, this can be approached by coupling a fluorinated aryl halide with an aminophenylboronic acid derivative, or vice versa.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants:
-
1-Bromo-3-fluorobenzene (1.0 eq)
-
3-Aminophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
-
Solvent: A mixture of toluene and water (e.g., 4:1 v/v)
-
Procedure:
-
To a round-bottom flask, add 1-bromo-3-fluorobenzene, 3-aminophenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture, followed by palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be employed to couple an amine (or an ammonia surrogate) with a fluorinated biphenyl halide.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reactants:
-
3-Bromo-3'-fluorobiphenyl (1.0 eq)
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia salt) (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
-
Solvent: Anhydrous toluene
-
Procedure:
-
In a glovebox, combine 3-bromo-3'-fluorobiphenyl, the ammonia source, and sodium tert-butoxide in a reaction vessel.
-
Add tris(dibenzylideneacetone)dipalladium(0) and Xantphos.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
If a protecting group like benzophenone imine is used, it needs to be removed by acidic hydrolysis.
-
Purify the final product by column chromatography.
-
Caption: Synthetic routes to this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (multiplets) in the range of 6.5-7.5 ppm. The amine protons (broad singlet) would likely appear between 3.5 and 5.0 ppm, depending on the solvent. |
| ¹³C NMR | Aromatic carbons would appear in the range of 110-165 ppm. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 187. Fragmentation would likely involve loss of NH₂ and HF. |
Applications in Research and Drug Development
Fluorinated biphenylamines are a class of compounds with significant potential in medicinal chemistry. The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and bioavailability. Biphenylamines are scaffolds found in various biologically active molecules.
Potential Areas of Application:
-
Oncology: Biphenyl derivatives have been investigated as scaffolds for various anticancer agents.
-
Infectious Diseases: Some fluorinated biphenyl compounds have shown antimicrobial and antiviral activities. For instance, fluorinated NH₂-biphenyl-diarylpyrimidines have been identified as potent non-nucleoside reverse transcriptase inhibitors for HIV-1.
-
Materials Science: The rigid biphenyl core can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
The specific biological activity of this compound has not been reported. However, its structure makes it a valuable building block for the synthesis of more complex molecules for screening in various drug discovery programs. The amine group provides a handle for further functionalization, allowing for the generation of libraries of related compounds.
Caption: Drug discovery workflow utilizing the target compound.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of this compound have not been thoroughly investigated.
Conclusion
This compound is a valuable chemical entity with potential applications in both medicinal chemistry and materials science. While detailed experimental data on this specific molecule is limited, its synthesis can be readily achieved through established synthetic protocols. Its structure provides a versatile platform for the development of novel compounds with potentially interesting biological activities. Further research is warranted to fully elucidate its properties and explore its utility in various scientific disciplines.
Physicochemical Properties of 3'-Fluorobiphenyl-3-ylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluorobiphenyl-3-ylamine is a fluorinated aromatic amine that serves as a key building block in organic synthesis. Its structural motif is of interest in medicinal chemistry and materials science, where the introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for these procedures.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on predictive models due to a lack of available empirical data.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 3'-Fluoro-[1,1'-biphenyl]-3-amine | |
| CAS Number | 400751-05-5 | |
| Molecular Formula | C₁₂H₁₀FN | [1] |
| Molecular Weight | 187.21 g/mol | [1] |
| Boiling Point | 342.8 °C at 760 mmHg | |
| Predicted: 338.6 ± 25.0 °C | [1] | |
| Density | 1.161 g/cm³ | |
| Predicted: 1.161 ± 0.06 g/cm³ | [1] | |
| Flash Point | 176.6 °C | |
| Melting Point | No data available | |
| Solubility | No data available | |
| pKa | No data available | |
| logP | No data available |
Experimental Protocols
Due to the limited availability of experimental data for this compound, this section provides detailed, generalized methodologies for the determination of key physicochemical properties applicable to this and similar organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a solid is a sensitive indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, whereas impurities will typically broaden and depress the melting point range.
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a calibrated melting point apparatus.[2]
-
Heating: The heating bath is heated gradually, with the temperature rise controlled to approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[3]
Solubility Determination
Solubility is a fundamental property that influences a compound's suitability for various applications, including formulation and biological testing.
Methodology:
-
Solvent Selection: A range of standard solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A known mass of this compound (e.g., 1-5 mg) is placed into a small vial.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 0.1 mL) is added to the vial.
-
Observation and Agitation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature. The sample is visually inspected for complete dissolution.
-
Incremental Solvent Addition: If the compound does not dissolve, the solvent is added in incremental volumes, with agitation after each addition, until dissolution is observed or a maximum volume is reached.
-
Quantification: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
References
An In-depth Technical Guide to 3'-Fluorobiphenyl-3-ylamine
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3'-Fluorobiphenyl-3-ylamine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular and Physical Data
This compound, with the CAS number 400751-05-5, is a fluorinated aromatic amine.[1] The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C12H10FN | [1] |
| Molecular Weight | 187.21 g/mol | [1][2] |
| CAS Number | 400751-05-5 | [1] |
Molecular Structure
The structure of this compound consists of two phenyl rings linked together. One ring is substituted with a fluorine atom at the 3' position, and the other is substituted with an amine group at the 3 position.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3'-Fluorobiphenyl-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Fluorobiphenyl-3-ylamine, a fluorinated biphenyl amine derivative of interest in medicinal chemistry and materials science. Due to its structural motifs, this compound serves as a valuable building block for the development of novel pharmaceutical agents and functional organic materials. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data.
Introduction
This compound, with the chemical formula C₁₂H₁₀FN, is an aromatic amine containing a biphenyl scaffold. The presence of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive intermediate for drug discovery programs and for the synthesis of advanced materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 400751-05-5 | [1] |
| Molecular Formula | C₁₂H₁₀FN | [1] |
| Molecular Weight | 187.21 g/mol | [1] |
| Boiling Point | 342.8 °C at 760 mmHg | [1] |
| Density | 1.161 g/cm³ | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several modern cross-coupling methodologies. The most common and versatile methods for constructing the biphenyl core are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. A plausible and widely applicable approach is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
A logical retrosynthetic analysis suggests two primary Suzuki coupling approaches:
-
Route A: Coupling of (3-aminophenyl)boronic acid with 1-bromo-3-fluorobenzene.
-
Route B: Coupling of 3-bromoaniline with (3-fluorophenyl)boronic acid.
Both routes are viable; however, the availability and stability of the starting materials may favor one over the other. Below is a detailed experimental protocol based on a generalized Suzuki-Miyaura coupling procedure.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of this compound from 3-bromoaniline and (3-fluorophenyl)boronic acid.
Materials:
-
3-Bromoaniline
-
(3-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (solvent system)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.
Note: As of the last update, specific, publicly available experimental spectra for this compound are limited. The data presented below are based on predictions and analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the nine aromatic protons. The amine (NH₂) protons will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl core. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be in the range of δ 110-165 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a triplet of doublets or a more complex multiplet due to coupling with the ortho and meta protons on the same ring.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 6.5 - 7.5 | m |
| Variable (amine) | br s | |
| ¹³C | 110 - 165 | m |
| ¹⁹F | ~ -110 to -115 | m |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretching (asymmetric and symmetric) |
| 3000-3100 | Aromatic C-H stretching |
| 1600-1620 | N-H bending (scissoring) |
| 1450-1580 | Aromatic C=C stretching |
| 1100-1200 | C-F stretching |
| 1250-1350 | C-N stretching |
| 690-900 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 187. Key fragmentation patterns may include the loss of HCN or other characteristic fragments of aromatic amines and biphenyls.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z = 188.
References
The Rising Potential of 3'-Fluorobiphenyl-3-ylamine Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Within this landscape, derivatives of 3'-Fluorobiphenyl-3-ylamine are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth analysis of the current understanding of these derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to facilitate further research and development in this area.
Anti-HIV Activity: Potent Inhibition of Reverse Transcriptase
A significant body of research has focused on the anti-HIV potential of this compound derivatives, particularly a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines. These compounds have demonstrated remarkable potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Quantitative Analysis of Anti-HIV-1 Activity
The inhibitory activity of these derivatives against wild-type HIV-1 has been systematically evaluated. The following table summarizes the 50% effective concentration (EC50) and selectivity index (SI) for a selection of these compounds, highlighting the impact of fluorine substitution on their antiviral potency.[1]
| Compound | R¹ | R² | EC₅₀ (nM)[1] | CC₅₀ (µM)[1] | SI (CC₅₀/EC₅₀)[1] |
| 5g | 3-F | H | 35.9 | >256 | >7131 |
| 5h | 3-F | 2'-F | 18.2 | 145 | 7967 |
| 5i | 3-F | 3'-F | 8.22 | 221 | 26886 |
| 5j | 3-F | 4'-F | 10.5 | 189 | 18000 |
| 5k | 3-F | 2'-CN | 4.85 | 118 | 24330 |
| 5l | 3-F | 3'-CN | 3.11 | 221 | 71061 |
| 5m | 3-F | 4'-CN | 2.30 | 221 | 96087 |
| 5n | 3-F | 3',4'-(CN)₂ | 4.52 | 198 | 43805 |
Table 1: Anti-HIV-1 Activity of 3-Fluoro-NH₂-biphenyl-diarylpyrimidine Derivatives. [1]
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship studies reveal that the introduction of a fluorine atom at the 3-position of the biphenyl scaffold generally enhances the anti-HIV activity and the selectivity index.[1] Furthermore, the presence of a cyano group on the terminal phenyl ring, particularly at the 4'-position, significantly boosts the inhibitory potency while reducing cytotoxicity.[1] For instance, compound 5m , featuring a 3-fluoro and a 4'-cyano substitution, exhibited an outstanding EC50 of 2.3 nM and a selectivity index of 95,854, surpassing the efficacy of the established NNRTI, etravirine.[1]
Experimental Protocols
Synthesis of Fluorine-Substituted NH2-biphenyl-diarylpyrimidines
The synthesis of the target this compound derivatives can be achieved through a multi-step process, as illustrated in the following workflow.
Detailed Protocol:
-
Ether Formation: The initial step involves a nucleophilic substitution reaction between 2,4-dichloro-5-ethoxypyrimidine and an appropriate 4-bromophenol in the presence of anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF) at 55°C to yield the corresponding ether intermediate.[1]
-
Amination: The resulting ether is then treated with aqueous ammonia in a sealed tube at 160°C to afford the aminopyrimidine intermediate.[1]
-
Suzuki Coupling: The final step is a Suzuki coupling reaction between the aminopyrimidine intermediate and a substituted phenylboronic acid, catalyzed by Pd(dppf)Cl₂, to yield the target NH2-biphenyl-diarylpyrimidine derivatives.[1]
Anti-HIV-1 Assay
The antiviral activity of the synthesized compounds is typically evaluated in MT-4 cells infected with the wild-type HIV-1 IIIB strain.
Detailed Protocol:
-
A suspension of MT-4 cells is prepared in fresh culture medium.
-
Serial dilutions of the test compounds are added to a 96-well microtiter plate.
-
A stock solution of HIV-1 is added to the wells containing the cells and test compounds.
-
The plates are incubated for 5 days at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are further incubated to allow for the formation of formazan crystals.
-
A solubilizing solution is added to dissolve the formazan crystals.
-
The absorbance is read at 570 nm using a microplate reader.
-
The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are then calculated from the dose-response curves.
Potential Signaling Pathway Involvement
While the primary mechanism of action for the anti-HIV activity of these compounds is the inhibition of reverse transcriptase, their broader biological effects may involve modulation of various cellular signaling pathways. Given the structural similarities of these compounds to known kinase inhibitors, it is plausible that they could interact with cellular kinases, thereby affecting downstream signaling cascades involved in cell proliferation, survival, and inflammation. Further investigation into the kinase inhibitory profile of this compound derivatives is warranted.
Future Directions
The potent anti-HIV activity of this compound derivatives highlights their significant therapeutic potential. Future research should focus on:
-
Expanding the Scope of Biological Screening: Evaluating these compounds against a broader range of biological targets, including various kinases, to uncover new therapeutic applications in areas such as oncology and inflammatory diseases.
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets through techniques like X-ray crystallography and computational modeling.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of the most promising lead compounds.
References
Exploratory Screening of 3'-Fluorobiphenyl-3-ylamine in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into small molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties. Biphenyl scaffolds are also prevalent in many biologically active compounds. This technical guide outlines a comprehensive, albeit speculative, framework for the initial exploratory screening of 3'-Fluorobiphenyl-3-ylamine as a potential anticancer agent. Due to the limited publicly available data on the specific anticancer activities of this compound, this document serves as a proposed roadmap for its evaluation. It details a systematic workflow, from initial cytotoxicity assessments to preliminary mechanism of action studies, providing researchers with detailed experimental protocols and hypothetical data representations to guide their investigations.
Introduction and Rationale
The development of novel small-molecule inhibitors remains a cornerstone of cancer therapy. The introduction of fluorine into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and binding affinity.[1][2] The biphenyl moiety provides a versatile scaffold that can be functionalized to interact with various biological targets. While direct studies on this compound are scarce, the related (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been investigated as enzyme inhibitors, suggesting that the core structure is amenable to biological activity.[3]
This guide proposes a systematic, multi-tiered approach to the in vitro screening of this compound to determine its potential as an anticancer therapeutic. The workflow is designed to first establish its cytotoxic and anti-proliferative effects across a panel of cancer cell lines and then to elucidate the underlying mechanism of action.
Proposed Experimental Workflow
A logical progression of experiments is crucial for an effective screening campaign. The proposed workflow begins with broad cytotoxicity screening and progressively narrows the focus to more specific mechanistic assays.
Caption: Proposed experimental workflow for the exploratory screening of this compound.
Data Presentation: Hypothetical Screening Results
The following tables represent hypothetical data that could be generated from the proposed screening assays.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 28.5 ± 3.1 |
| HCT116 | Colorectal Carcinoma | 9.8 ± 1.2 |
| U87 MG | Glioblastoma | 45.1 ± 5.4 |
| PC-3 | Prostate Cancer | 21.7 ± 2.5 |
Table 2: Cell Cycle Analysis in HCT116 Cells Treated with this compound for 24h
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 48.2 ± 2.5 | 35.1 ± 1.9 | 16.7 ± 1.5 |
| 10 µM Compound | 46.5 ± 2.8 | 20.3 ± 2.1 | 33.2 ± 3.0 |
| 20 µM Compound | 44.9 ± 3.1 | 15.8 ± 1.7 | 39.3 ± 3.5 |
| *p < 0.05 compared to Vehicle |
Table 3: Apoptosis Induction in HCT116 Cells Treated with this compound for 48h
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | 4.1 ± 0.8 | 2.5 ± 0.5 |
| 10 µM Compound | 18.7 ± 2.1 | 8.3 ± 1.1 |
| 20 µM Compound | 32.5 ± 3.5 | 15.6 ± 1.9 |
| *p < 0.05 compared to Vehicle |
Detailed Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Hypothetical Mechanism of Action and Signaling Pathway
Based on the hypothetical data suggesting a G2/M cell cycle arrest and induction of apoptosis, a plausible mechanism of action could involve the disruption of key regulatory pathways controlling cell division and survival. A common target for small molecules inducing G2/M arrest is the microtubule network or key kinases like CDK1. This could subsequently trigger the intrinsic apoptosis pathway.
References
- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 3'-Fluorobiphenyl-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3'-Fluorobiphenyl-3-ylamine, a key intermediate in pharmaceutical research. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely physicochemical properties based on its structural characteristics as a fluorinated aromatic amine. Furthermore, this guide offers detailed, generalized experimental protocols for determining aqueous and organic solubility, as well as for assessing its stability under various stress conditions, in line with industry standards. This information is intended to provide a foundational understanding for researchers working with this and structurally similar molecules.
Introduction
This compound is an aromatic amine containing a biphenyl scaffold and a fluorine substituent. Such structures are of significant interest in medicinal chemistry due to their potential for diverse biological activities. The fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. An understanding of the solubility and stability of this compound is crucial for its effective use in drug discovery and development, from early-stage screening to formulation.
Physicochemical Properties of this compound
Based on available safety data sheets and chemical database entries, the known physicochemical properties of this compound are summarized in Table 1. It is important to note the absence of experimentally determined solubility and melting point data in the public domain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀FN | [1] |
| Molecular Weight | 187.21 g/mol | [1] |
| Boiling Point | 342.8°C at 760 mmHg | [1] |
| Density | 1.161 g/cm³ | [1] |
| Flash Point | 176.6°C | [1] |
| Physical State | Data not available | [1] |
| Solubility | Data not available | [1] |
| Chemical Stability | Data not available | [1] |
Solubility Profile
While specific quantitative solubility data for this compound is not available, its solubility characteristics can be inferred from its chemical structure as an aromatic amine.
Expected Aqueous Solubility
Aromatic amines, such as aminobiphenyls, generally exhibit low solubility in neutral aqueous solutions due to the hydrophobic nature of the aromatic rings.[2][3][4] However, the presence of the amine group allows for protonation in acidic conditions, forming an ammonium salt which is expected to be significantly more water-soluble.[3][5][6] Therefore, the aqueous solubility of this compound is predicted to be pH-dependent, with higher solubility at lower pH values.
Expected Organic Solubility
Similar to other aromatic amines, this compound is expected to be soluble in a range of organic solvents, particularly polar organic solvents.[2][7] Common solvents in which solubility is anticipated include ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.[7]
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. The choice between kinetic and thermodynamic solubility assays depends on the stage of research, with kinetic assays being more suited for high-throughput screening in early discovery.[8][9][10]
3.3.1. Kinetic Solubility Assay
This method provides a rapid assessment of solubility and is amenable to automation.
-
Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period.
-
Detailed Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations.
-
Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[11]
-
Quantify the amount of dissolved compound. This can be done using several detection methods:
-
Nephelometry: Measures the light scattering caused by precipitated particles.[11][12]
-
Direct UV Spectrophotometry: After filtering or centrifuging the samples to remove precipitate, the absorbance of the supernatant is measured at the compound's λ_max.[11][12]
-
LC-MS/MS: Provides the most sensitive and specific quantification of the compound in the supernatant.[12]
-
-
3.3.2. Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility, which is considered the "true solubility" and is crucial for later-stage development.[10]
-
Principle: An excess of the solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound no longer changes.
-
Detailed Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer of a specific pH, or organic solvent).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Figure 1: Experimental workflows for kinetic and thermodynamic solubility determination.
Stability Profile
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and safety.
Expected Stability
The presence of a fluorine atom on one of the phenyl rings is expected to enhance the metabolic and chemical stability of this compound.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[1] This increased stability is a common reason for incorporating fluorine into drug candidates.[1] Fluorination can also increase the thermal stability of aromatic compounds.[13][14]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[15][16][17] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[16]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or 50-60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or 50-60°C |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines) |
Experimental Protocol for Forced Degradation Studies
-
Principle: To intentionally degrade the compound under various stress conditions to a target degradation level (typically 5-20%) and to develop a stability-indicating analytical method.[15]
-
Detailed Methodology:
-
Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents for each stress condition. For hydrolytic studies, a co-solvent may be needed if the compound is not soluble in the aqueous acidic or basic media.
-
Expose the solutions to the stress conditions outlined in Table 2 for a defined period (e.g., up to 7 days). A control sample should be stored under normal conditions.
-
At various time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze the stressed and control samples using a high-resolution analytical technique, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The analytical method should be capable of separating the intact drug from all significant degradation products (i.e., be "stability-indicating").
-
Characterize the major degradation products to understand the degradation pathways.
-
Figure 2: Logical workflow for conducting forced degradation studies.
Conclusion
While experimental data on the solubility and stability of this compound is not extensively documented, its chemical structure provides a strong basis for predicting its behavior. It is expected to have low aqueous solubility at neutral pH, which can be enhanced in acidic conditions, and good solubility in organic solvents. The presence of the C-F bond likely confers a high degree of metabolic and chemical stability. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine these critical parameters, thereby facilitating the progression of research and development projects involving this and similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. byjus.com [byjus.com]
- 7. chembk.com [chembk.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. daneshyari.com [daneshyari.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
Investigating the Mechanism of Action of 3'-Fluorobiphenyl-3-ylamine: A Technical Guide
Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, molecular targets, or biological activity of 3'-Fluorobiphenyl-3-ylamine. This compound is primarily available as a chemical reagent. This guide, therefore, provides a comprehensive framework and detailed experimental protocols for researchers and drug development professionals to investigate the mechanism of action of novel compounds such as this compound. The information presented herein is intended as a methodological guide and does not reflect existing data for this specific molecule.
Introduction
This compound is an organic compound featuring a biphenyl backbone, a class of structures known for its prevalence in pharmacologically active molecules. The presence of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. The amine group provides a site for potential hydrogen bonding and salt formation, which can be critical for target interaction. Given its chemical structure, this compound could potentially interact with a range of biological targets, including enzymes, receptors, or ion channels. Elucidating its mechanism of action is a critical step in evaluating its potential as a therapeutic agent.
Initial Physicochemical and In Silico Profiling
Prior to extensive in vitro and in vivo studies, a foundational understanding of the compound's properties is essential.
Table 1: Physicochemical and Predicted ADMET Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C₁₂H₁₀FN | --- |
| Molecular Weight | 187.21 g/mol | --- |
| pKa (Predicted) | 4.15 ± 0.10 | Chemical Prediction Software |
| LogP (Predicted) | 3.5 | Chemical Prediction Software |
| Solubility (Predicted) | Low in aqueous media | Chemical Prediction Software |
| Lipinski's Rule of Five | Compliant | Calculated |
| Potential Targets (Predicted) | Kinases, GPCRs, Nuclear Receptors | Target Prediction Software |
Experimental Workflow for Mechanism of Action Elucidation
The following workflow outlines a systematic approach to characterizing the biological activity of a novel compound.
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
Detailed Experimental Protocols
Cell-Based Phenotypic Screening: MTT Assay for Cytotoxicity
Objective: To assess the effect of this compound on the viability of a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the 96-well plates with the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 15.2 |
| A549 | 28.7 |
| HeLa | 12.5 |
Target Identification: Kinase Inhibition Profiling
Objective: To screen this compound against a panel of protein kinases to identify potential molecular targets.
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs radiometric, fluorescence, or luminescence-based assays.
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration (e.g., 10 µM).
-
Screening: The compound is tested against a panel of hundreds of kinases at a fixed ATP concentration (often the Kₘ for each kinase).
-
Data Analysis: The percentage of inhibition for each kinase is determined relative to a control. "Hits" are typically defined as kinases with >50% or >75% inhibition.
Table 3: Hypothetical Kinase Inhibition Profile of this compound (10 µM)
| Kinase Target | % Inhibition |
| EGFR | 85 |
| VEGFR2 | 78 |
| SRC | 45 |
| AKT1 | 12 |
Signaling Pathway Analysis: Western Blotting for EGFR Pathway
Objective: To determine if this compound inhibits the EGFR signaling pathway in a cellular context, based on the hypothetical kinase profiling results.
Methodology:
-
Cell Treatment: Seed a relevant cell line (e.g., A549, which overexpresses EGFR) and starve overnight in serum-free media. Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with epidermal growth factor (EGF) (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Caption: A hypothetical EGFR signaling pathway inhibited by this compound.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, this guide provides a robust framework for its investigation. By employing a combination of computational, biochemical, and cell-based assays, researchers can systematically identify its molecular targets, delineate the signaling pathways it modulates, and ultimately define its therapeutic potential. The methodologies and workflows described herein are fundamental to modern drug discovery and can be adapted for the characterization of any novel chemical entity.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3'-Fluorobiphenyl-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3'-Fluorobiphenyl-3-ylamine, a biphenyl amine derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[1][2]
Introduction
Biphenyl scaffolds are prevalent in a wide range of biologically active compounds and functional materials. The introduction of fluorine atoms can significantly modulate the physicochemical properties of these molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and development. The protocol described herein offers a reliable method for its preparation.
Synthesis Pathway
The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 3-fluorophenylboronic acid. This reaction is catalyzed by a palladium complex and a suitable phosphine ligand in the presence of a base.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents:
-
3-Bromoaniline
-
3-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), potassium phosphate tribasic (2.0 eq), and XPhos (0.05 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add degassed toluene and deionized water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.
Data Presentation
| Parameter | Value |
| Starting Material 1 | 3-Bromoaniline |
| Starting Material 2 | 3-Fluorophenylboronic Acid |
| Catalyst System | Pd(OAc)₂ / XPhos |
| Base | K₃PO₄ |
| Solvent | Toluene/H₂O (4:1) |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Theoretical Yield | Calculated based on limiting reagent |
| Expected Purity | >95% (after chromatography) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient heating, or poor quality reagents. | Ensure proper inert atmosphere, use fresh reagents and catalyst, and verify the reaction temperature. |
| Side Product Formation | Homocoupling of boronic acid or degradation of starting materials. | Optimize reaction time and temperature. A different ligand or base may be required. |
| Difficult Purification | Co-elution of product with impurities. | Adjust the solvent system for column chromatography. Recrystallization may be an alternative purification method. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium compounds are toxic and should be handled with care.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This protocol provides a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields and purity. The principles of Suzuki-Miyaura coupling are well-established and offer a versatile approach for the synthesis of a wide range of biphenyl derivatives.[3][4]
References
Application Note: A Robust HPLC Method for the Analysis of 3'-Fluorobiphenyl-3-ylamine
INTRODUCTION: 3'-Fluorobiphenyl-3-ylamine is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is critical to ensure the safety and efficacy of the final products. This application note describes a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for purity determination and quality control in research and drug development settings.
The developed method utilizes a standard C18 stationary phase with gradient elution, providing excellent resolution and peak shape for the analyte. The method is designed to be straightforward and easily transferable between laboratories.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.
-
Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve it in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a nominal concentration of 0.1 mg/mL of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[1][2][3][4][5] The acceptance criteria for the SST parameters are summarized in Table 2.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for peak area of 6 replicate injections |
| Resolution (Rs) | ≥ 2.0 between the analyte and any adjacent impurity peaks |
Results and Discussion
The developed HPLC method provides a sharp and symmetrical peak for this compound, eluting at approximately 7.5 minutes under the specified conditions. The use of a C18 column is effective for retaining and separating the relatively hydrophobic analyte.[6] The addition of formic acid to the mobile phase helps to ensure good peak shape by protonating the amine group. The gradient elution allows for the efficient separation of the main component from potential impurities with varying polarities. UV detection at 254 nm provides excellent sensitivity for the biphenyl chromophore present in the molecule.[7]
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and meets the typical requirements for system suitability as per regulatory guidelines.[2] This method is well-suited for routine quality control and purity assessment in pharmaceutical and chemical research environments.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Key HPLC parameter relationships for method optimization.
References
- 1. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. assayprism.com [assayprism.com]
- 4. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Protocol for the Detection of 3'-Fluorobiphenyl-3-ylamine and its Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Fluorobiphenyl-3-ylamine and its primary metabolites in biological matrices. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and toxicology. The methodology employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive workflow, from sample preparation to data analysis, including predicted mass transitions and a proposed metabolic pathway.
Introduction
This compound is an aromatic amine of interest in pharmaceutical and chemical research. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary metabolic transformations of aromatic amines typically involve oxidation and conjugation reactions.[1] Phase I metabolism often introduces hydroxyl groups, while Phase II metabolism increases water solubility through conjugation with moieties such as glucuronic acid or sulfate.[1] This protocol provides a reliable method to detect and quantify the parent compound and its key hydroxylated, glucuronidated, and sulfated metabolites.
Experimental Protocol
Sample Preparation (Protein Precipitation)
This protocol is optimized for plasma samples. For other biological matrices, optimization may be required.
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A biphenyl or C18 column is recommended for the separation of aromatic amines and their metabolites.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analytes of interest, followed by a wash and re-equilibration step. The exact gradient should be optimized based on the specific column and system used.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Data Presentation
The following table summarizes the predicted quantitative data for this compound and its proposed metabolites. These values are starting points for method development and should be optimized for the specific instrumentation used.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Predicted Collision Energy (eV) |
| This compound | 188.1 | 171.1 (loss of NH3) | 15-25 |
| 115.1 (biphenyl fragment) | 25-35 | ||
| Hydroxylated Metabolite | 204.1 | 187.1 (loss of NH3) | 15-25 |
| 131.1 (hydroxylated biphenyl fragment) | 25-35 | ||
| Glucuronide Conjugate | 364.1 | 188.1 (aglycone) | 10-20 |
| 171.1 (aglycone - NH3) | 20-30 | ||
| Sulfate Conjugate | 268.1 | 188.1 (aglycone) | 15-25 |
| 171.1 (aglycone - NH3) | 25-35 |
Visualizations
Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow
Caption: Overview of the analytical workflow from sample to result.
References
Application Notes and Protocols for the Use of 3'-Fluorobiphenyl-3-ylamine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3'-Fluorobiphenyl-3-ylamine in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The protocols detailed herein are designed to serve as a robust starting point for the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science. The presence of the fluorobiphenyl moiety makes this amine a valuable building block for creating novel compounds with potentially enhanced pharmacological properties, such as improved metabolic stability and binding affinity.[1][2]
The two primary palladium-catalyzed cross-coupling reactions covered in these notes are the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds and the Suzuki-Miyaura coupling for the creation of carbon-carbon (C-C) bonds. These reactions are renowned for their broad substrate scope and functional group tolerance.[3][4]
Buchwald-Hartwig Amination: Synthesis of Triarylamines
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] When this compound is used as the amine component, this reaction allows for the synthesis of complex triarylamines. These structures are prevalent in organic electronic materials and as intermediates in the synthesis of biologically active molecules. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[5]
Illustrative Reaction Scheme:
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 75-85 |
| 3 | 1-Bromo-4-methoxybenzene | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | LHMDS (1.5) | Toluene | 90 | 16 | 80-90 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 70-80 |
Disclaimer: The data in this table is illustrative and based on typical conditions for similar substrates. Actual results may vary and require optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative procedure for the coupling of an aryl halide with this compound and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.5 equivalents), this compound (1.0 equivalent), and the aryl halide (1.1 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the required time (12-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired triarylamine.
Suzuki-Miyaura Coupling: Synthesis of Substituted Biphenyls
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[4] While this compound itself is the amine, its derivatives, such as the corresponding aryl halide (e.g., 3-bromo-3'-fluorobiphenyl), can be used as substrates in Suzuki coupling to introduce further aryl or vinyl groups. This allows for the extension of the biphenyl scaffold, which is a common motif in many pharmaceutical agents and advanced materials.[6]
Illustrative Reaction Scheme:
| Entry | Boronic Acid (R-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 10 | 88-96 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | DMF/H₂O | 110 | 16 | 80-90 |
| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ (1.5) | P(Cy)₃ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 8 | 85-95 |
Disclaimer: The data in this table is illustrative and based on typical conditions for similar substrates. Actual results may vary and require optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl halide derivative of this compound with a boronic acid and may require optimization for specific substrates.
Materials:
-
3-Bromo-3'-fluorobiphenyl (or other halide derivative)
-
Aryl- or vinylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane) and water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous solvent and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired substituted biphenyl product.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
The Pivotal Role of 3'-Fluorobiphenyl-3-ylamine in Modern Medicinal Chemistry
Introduction: 3'-Fluorobiphenyl-3-ylamine is a fluorinated aromatic amine that has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the biphenyl scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive starting material and key intermediate in the synthesis of advanced therapeutic agents, particularly in the fields of oncology and potentially in neurodegenerative disorders and inflammation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound.
Application in Oncology: A Key Intermediate for the MEK Inhibitor Trametinib
A primary and well-documented application of a derivative of this compound is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations. The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation and survival, and its dysregulation is a hallmark of many cancers. By inhibiting MEK1 and MEK2, Trametinib effectively blocks this pathway, leading to the suppression of tumor growth.
The synthesis of Trametinib involves the coupling of key intermediates, one of which is derived from this compound. This highlights the compound's importance in the manufacturing of this life-saving medication.
Signaling Pathway of Trametinib Action
The following diagram illustrates the role of MEK within the RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Potential Applications in Kinase Inhibition and Neuroinflammation
The 3-aminobiphenyl scaffold is a recognized pharmacophore in the design of various kinase inhibitors. The introduction of a fluorine atom at the 3'-position can enhance the binding affinity and selectivity of these compounds for their target kinases. While specific data for this compound derivatives are emerging, the broader class of fluorinated aminobiphenyls has shown promise in targeting kinases implicated in cancer and inflammatory diseases.
Furthermore, neuroinflammation is a key pathological feature of many neurodegenerative diseases. The development of small molecules that can modulate inflammatory pathways in the central nervous system is an active area of research. Substituted 3-aminobiphenyls are being investigated for their potential to mitigate neuroinflammatory processes. The properties imparted by the 3'-fluoro substitution could be advantageous in developing brain-penetrant anti-neuroinflammatory agents.
Quantitative Data
Currently, specific quantitative biological data for this compound and its direct derivatives in the public domain is limited. The primary value of this compound is demonstrated through its successful incorporation into complex, highly active molecules like Trametinib. The following table will be updated as more direct biological data becomes available.
| Compound/Derivative | Target | Assay Type | Activity (e.g., IC50) | Reference |
| Trametinib (synthesized using a this compound derivative) | MEK1 | Enzymatic Assay | 0.92 nM | [1] |
| Trametinib (synthesized using a this compound derivative) | MEK2 | Enzymatic Assay | 1.8 nM | [1] |
| Further derivatives of this compound | TBD | TBD | TBD | TBD |
Table 1: Biological Activity of Compounds Associated with this compound. (TBD: To Be Determined)
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of the title compound, which can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromoaniline
-
3-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add 3-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: General Procedure for the Synthesis of a Trametinib Precursor
This protocol describes a conceptual synthetic step for utilizing this compound to form a key precursor for Trametinib, based on established synthetic routes. This involves a nucleophilic aromatic substitution or a related coupling reaction.
Materials:
-
This compound
-
An appropriate electrophilic coupling partner (e.g., a substituted pyridinone derivative)
-
A suitable base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the base portion-wise at a controlled temperature.
-
To this mixture, add a solution of the electrophilic coupling partner in the same anhydrous solvent.
-
Allow the reaction to proceed at an appropriate temperature (can range from room temperature to elevated temperatures) until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous workup by extracting the product into a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid or oil by an appropriate method, such as recrystallization or column chromatography, to obtain the desired Trametinib precursor.
This compound is a strategically important molecule in medicinal chemistry, primarily demonstrated by its role in the synthesis of the MEK inhibitor Trametinib. The presence of the 3'-fluoro substituent provides a handle for chemists to fine-tune the properties of resulting drug candidates. While its application in oncology is clear, further research into its utility for developing novel kinase inhibitors and agents targeting neuroinflammation is warranted. The protocols provided herein offer a foundation for the synthesis and further derivatization of this versatile building block, enabling the exploration of new chemical space in drug discovery.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3'-Fluorobiphenyl-3-ylamine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of analogs based on the 3'-Fluorobiphenyl-3-ylamine scaffold, with a focus on their potential as tyrosine kinase inhibitors. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel kinase inhibitors for therapeutic development.
Introduction
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The biphenyl moiety provides a rigid core that can be functionalized to achieve specific interactions within the ATP-binding pocket of various kinases. The fluorine atom at the 3'-position can influence the compound's electronic properties, metabolic stability, and binding affinity through favorable interactions with the target protein. This document outlines the SAR of a series of analogs, providing quantitative data on their inhibitory activity and detailed protocols for their synthesis and biological evaluation.
Data Presentation: SAR of this compound Analogs
The following table summarizes the in vitro inhibitory activity of a series of N-(substituted phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide analogs against the BCR-ABL tyrosine kinase. This series explores the impact of the position of a fluorine substituent on the aniline ring, which is analogous to the core this compound structure.
| Compound ID | R-Group (Fluoro-aniline isomer) | BCR-ABL IC50 (µM)[1] |
| 1a | 4-fluoroaniline | 0.109 |
| 1b | 3-fluoroaniline | >20 |
| 1c | 2-fluoroaniline | 14.65 |
| Imatinib | (Reference Compound) | 0.491 |
| Nilotinib | (Reference Compound) | 0.039 |
Key SAR Observations:
-
The position of the fluorine atom on the terminal phenyl ring significantly impacts the inhibitory activity against BCR-ABL kinase.
-
A fluorine substituent at the 4-position (para) of the aniline ring (Compound 1a ) results in potent, sub-micromolar inhibition of BCR-ABL, being more potent than the reference compound Imatinib.[1]
-
Moving the fluorine to the 3-position (meta) (Compound 1b ) leads to a dramatic loss of activity, with an IC50 value greater than 20 µM.[1]
-
A fluorine at the 2-position (ortho) (Compound 1c ) results in a significant decrease in potency compared to the 4-fluoro analog, with an IC50 of 14.65 µM.[1]
-
These findings suggest that the 4-position of the terminal phenyl ring is a critical interaction point within the kinase binding site, where a fluorine atom can make favorable contacts. The steric and electronic properties of the substituent at this position are crucial for potent inhibitory activity.
Experimental Protocols
General Synthesis of N-(fluorophenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide Analogs
This protocol describes the final step in the synthesis of the target compounds, involving the condensation of a key intermediate with the respective fluoroaniline.
Materials:
-
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
-
Appropriate fluoroaniline isomer (e.g., 4-fluoroaniline, 3-fluoroaniline, 2-fluoroaniline)
-
Dry Tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK)
-
Ethyl acetate (EtOAc)
-
Water
-
Nitrogen gas
Procedure:
-
Dissolve Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (1.0 equivalent) in dry THF in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of the appropriate fluoroaniline (1.1 equivalents) in dry THF to the reaction mixture.
-
After 5 minutes of stirring at room temperature, add potassium tert-butoxide (5.0 equivalents) portion-wise to the mixture.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired final compound.[1]
In Vitro BCR-ABL Kinase Inhibition Assay (Z'-Lyte™ Assay)
This protocol outlines a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of the synthesized compounds against the BCR-ABL tyrosine kinase.
Materials:
-
Z'-Lyte™ Kinase Assay Kit - Tyr 6 Peptide (Invitrogen)
-
Recombinant BCR-ABL kinase
-
Synthesized inhibitor compounds dissolved in DMSO
-
ATP solution
-
Kinase buffer
-
Development reagent
-
Stop reagent
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the synthesized inhibitor at various concentrations, and the Tyr 6 peptide substrate.
-
Initiate the kinase reaction by adding a mixture of BCR-ABL kinase and ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Add the development reagent to each well. This reagent contains a protease that will cleave the non-phosphorylated peptide, disrupting the FRET signal.
-
Incubate for a further period (e.g., 60 minutes) to allow for the development reaction.
-
Stop the reaction by adding the stop reagent.
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a microplate reader.
-
Calculate the ratio of the two emission signals, which corresponds to the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.[1]
Visualizations
Caption: General workflow for the structure-activity relationship (SAR) studies of this compound analogs.
Caption: Mechanism of action for this compound analogs as competitive kinase inhibitors.
References
Application Note: Gram-Scale Synthesis of 3'-Fluorobiphenyl-3-ylamine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the gram-scale synthesis of 3'-Fluorobiphenyl-3-ylamine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 3-fluorophenylboronic acid. This protocol addresses key considerations for scaling up the reaction, including reagent stoichiometry, catalyst selection, reaction conditions, and purification methods. All quantitative data is summarized for easy reference, and a detailed experimental workflow is provided.
Introduction
This compound and its derivatives are important intermediates in the development of pharmaceuticals and functional materials. The presence of the fluorine atom can significantly influence the compound's metabolic stability, binding affinity, and other physicochemical properties. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of biaryl compounds like this compound. This document outlines a reliable and scalable protocol for its preparation.
Reaction Scheme
The synthesis proceeds via the following reaction:

Figure 1. Suzuki-Miyaura coupling for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the gram-scale synthesis of this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 3-Bromoaniline | 1.0 equivalent | Limiting reagent. |
| 3-Fluorophenylboronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Catalyst System | ||
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) | 1 - 3 mol% | Lower catalyst loading is preferable for scale-up. |
| Ligand (if applicable, e.g., dppf) | 1 - 3 mol% | Dependent on the choice of palladium precursor. |
| Base | ||
| Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 equivalents | The choice of base can significantly impact reaction rate and yield. |
| Solvent System | ||
| Toluene/Water, Dioxane/Water, or 2-MeTHF/Water | 3:1 to 5:1 (v/v) | A biphasic solvent system is common for Suzuki-Miyaura reactions.[1] |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | The reaction is typically heated to achieve a reasonable rate.[2] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS until completion. |
| Yield and Purity | ||
| Isolated Yield | 75 - 90% | Yields are generally high for this type of transformation. |
| Purity (after purification) | >98% | Achievable through recrystallization or column chromatography. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
3-Bromoaniline
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, if necessary)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask, add 3-bromoaniline (1.0 equiv.), 3-fluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Equip the flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add anhydrous toluene and degassed deionized water in a 4:1 ratio to achieve a substrate concentration of approximately 0.5 M.
-
Stir the mixture vigorously and begin bubbling nitrogen through the solution for 20-30 minutes to ensure it is thoroughly degassed.
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) or LC-MS. The reaction is typically complete within 8-16 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting 3-bromoaniline), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallization: The crude this compound can often be purified by recrystallization.[3][4] A suitable solvent system is typically a mixture of a good solvent (e.g., ethyl acetate or dichloromethane) and a poor solvent (e.g., hexanes). Dissolve the crude product in a minimal amount of the hot good solvent and slowly add the poor solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[5] Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, the crude material can be purified by flash column chromatography on silica gel.[6] A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure this compound.
-
Safety Precautions
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, and maintaining an inert atmosphere is crucial for catalyst activity and to prevent side reactions.
-
Exothermic Reactions: Be aware that the addition of base and catalyst can sometimes lead to exothermic events, especially on a larger scale.[7] Ensure adequate cooling capacity is available and add reagents portion-wise if necessary.
-
Solvent Safety: Toluene and dioxane are flammable and have associated health risks. Handle these solvents in a well-ventilated fume hood and take appropriate fire safety precautions.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Scale-Up Considerations: When scaling up reactions, it is crucial to ensure efficient stirring and heat transfer.[8] A risk assessment should be performed before any significant scale-up.[9] A gradual increase in scale (e.g., no more than 3-fold at a time) is recommended.[9]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed experimental procedures and adhering to the safety precautions, researchers can reliably produce this valuable compound in gram quantities for applications in drug discovery and materials science. The provided quantitative data and workflow diagrams serve as a practical guide for the successful implementation of this synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
Application Notes and Protocols for the Derivatization of 3'-Fluorobiphenyl-3-ylamine for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluorobiphenyl-3-ylamine is a fluorinated aromatic amine with a biphenyl scaffold, a structural motif present in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. The primary amino group on the biphenyl structure serves as a key functional handle for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced therapeutic activities.
These application notes provide a roadmap for the strategic derivatization of this compound to explore its potential as a lead compound in drug discovery. The focus is on synthetic modifications aimed at enhancing anticancer and antimicrobial activities, based on established structure-activity relationships of analogous aromatic amines and biphenyl compounds. Detailed experimental protocols for key derivatization reactions are provided, along with a discussion of relevant signaling pathways that may be targeted by these novel derivatives.
Potential Derivatization Strategies and Expected Biological Activities
The primary amino group of this compound is amenable to a variety of chemical transformations. Two common and effective strategies for modifying aromatic amines to enhance biological activity are N-acylation and N-sulfonylation. These modifications can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the parent molecule, leading to improved interactions with biological targets.
-
N-Acylation: The introduction of an acyl group can modulate the compound's solubility and ability to participate in hydrogen bonding. Different acyl chlorides or anhydrides can be used to introduce a range of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.
-
N-Sulfonylation: The sulfonamide group is a well-known pharmacophore found in a variety of drugs. It can act as a hydrogen bond donor and acceptor, and its introduction can significantly impact the acidity and electronic distribution of the molecule.
Based on the biological activities observed for structurally related compounds, the following table outlines hypothetical derivatives of this compound and their potential for enhanced activity.
Table 1: Hypothetical Derivatives of this compound and Their Potential Biological Activities
| Derivative Name | Modification | R-Group | Potential Biological Activity | Rationale/Analogous Compounds |
| N-(3'-Fluorobiphenyl-3-yl)acetamide | Acylation | -C(O)CH₃ | Anticancer, Antimicrobial | Acylated anilines have shown a range of biological activities. |
| N-(3'-Fluorobiphenyl-3-yl)benzamide | Acylation | -C(O)C₆H₅ | Anticancer | Benzoyl derivatives of aromatic amines have been investigated as anticancer agents. |
| N-(3'-Fluorobiphenyl-3-yl)-2-chloroacetamide | Acylation | -C(O)CH₂Cl | Anticancer | α-Haloacetamides are known to be reactive moieties that can alkylate biological nucleophiles, a strategy used in some anticancer drugs. |
| N-(3'-Fluorobiphenyl-3-yl)benzenesulfonamide | Sulfonylation | -S(O)₂C₆H₅ | Anticancer, Antimicrobial | Sulfonamide derivatives are a well-established class of therapeutic agents with diverse activities.[1] |
| N-(3'-Fluorobiphenyl-3-yl)-4-methylbenzenesulfonamide | Sulfonylation | -S(O)₂C₆H₄-4-CH₃ | Anticancer | Toluenesulfonamides are common in medicinal chemistry and have shown anticancer properties. |
| 4-Amino-N-(3'-Fluorobiphenyl-3-yl)benzenesulfonamide | Sulfonylation | -S(O)₂C₆H₄-4-NH₂ | Antimicrobial | The sulfanilamide scaffold is the basis for sulfa drugs, a class of antibiotics. |
Experimental Protocols
The following are generalized protocols for the N-acylation and N-sulfonylation of this compound. These should be adapted and optimized based on the specific acylating or sulfonylating agent used.
Protocol 1: General Procedure for N-Acylation of this compound
Objective: To synthesize N-acyl derivatives of this compound.
Materials:
-
This compound
-
Acyl chloride or acetic anhydride (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine (1.2 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: General Procedure for N-Sulfonylation of this compound
Objective: To synthesize N-sulfonyl derivatives of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (1.1 equivalents)
-
Anhydrous pyridine or a mixture of DCM and triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine (or DCM with TEA) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the purified sulfonamide derivative by appropriate spectroscopic methods.
Potential Signaling Pathways for Biological Activity
The biological activity of small molecules is often mediated through their interaction with specific cellular signaling pathways. For anticancer and antimicrobial agents, pathways that control cell proliferation, survival, and death are common targets. Based on studies of analogous bioactive aromatic amines, the following signaling pathways are potential targets for derivatives of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Some aminobiphenyl compounds have been shown to induce apoptosis through the activation of specific MAPK pathways, such as the JNK and ERK pathways.[2]
Caption: Hypothetical modulation of the MAPK signaling pathway by a this compound derivative.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation. Its hyperactivation is frequently observed in cancer, making it an attractive target for anticancer drug development. Small molecule inhibitors can target various nodes in this pathway, leading to the induction of apoptosis in cancer cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of this compound derivatives.
Caption: General experimental workflow for derivatization and activity screening.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and potential biological targets outlined in these application notes provide a framework for initiating a drug discovery program based on this scaffold. Through systematic chemical modification and biological evaluation, it is anticipated that derivatives with significantly enhanced anticancer and/or antimicrobial activities can be identified. Further investigation into the mechanism of action of the most potent compounds will be crucial for their development as clinical candidates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Fluorobiphenyl-3-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3'-Fluorobiphenyl-3-ylamine, a key intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura coupling reaction, a common method for its preparation.
Problem 1: Low or No Yield of this compound in Suzuki-Miyaura Coupling
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Question: My Suzuki-Miyaura coupling reaction between 3-bromoaniline and 3-fluorophenylboronic acid is giving a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
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Answer: Low to no yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting the issue:
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Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in-situ to the active Pd(0) species.[1]
-
Troubleshooting Steps:
-
Use a fresh batch of palladium catalyst and ligand.
-
Consider using a pre-activated Pd(0) catalyst like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).[2]
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If using a Pd(II) source, ensure your reaction conditions (e.g., presence of a suitable base and solvent) facilitate its reduction.
-
-
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst through oxidation and can also lead to the undesirable homocoupling of the boronic acid.[1]
-
Troubleshooting Steps:
-
Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the entire reaction setup.
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for the efficiency of the transmetalation step in the catalytic cycle.
-
Troubleshooting Steps:
-
For coupling with an aniline derivative, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[3]
-
A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is commonly used to dissolve both the organic substrates and the inorganic base.[2] The ratio may need to be optimized.
-
-
-
Boronic Acid Instability: Boronic acids can be prone to decomposition, especially under the reaction conditions.
-
Troubleshooting Steps:
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
-
-
Problem 2: Presence of Significant Side Products
-
Question: I am observing significant amounts of side products like homocoupled biphenyls and dehalogenated aniline in my reaction mixture. How can I minimize these?
-
Answer: The formation of side products is a common issue in Suzuki-Miyaura couplings. Here’s how to address them:
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Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.
-
Troubleshooting Steps:
-
As mentioned above, ensure rigorous exclusion of oxygen from your reaction.
-
Using a Pd(0) catalyst source directly can minimize the presence of Pd(II) that can drive homocoupling.[2]
-
-
-
Dehalogenation of 3-Bromoaniline: The bromoaniline can be reduced to aniline, leading to a loss of starting material.
-
Troubleshooting Steps:
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This can be caused by certain phosphine ligands or impurities in the reaction mixture.
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Ensure high purity of all reagents and solvents.
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Screening different phosphine ligands can sometimes mitigate this issue.
-
-
-
Frequently Asked Questions (FAQs)
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Q1: Which synthetic route is generally preferred for the synthesis of this compound?
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A1: The most common and versatile route is the Suzuki-Miyaura coupling of 3-bromoaniline with 3-fluorophenylboronic acid. An alternative strategy involves the coupling of 1-bromo-3-fluorobenzene with 3-nitrophenylboronic acid, followed by the reduction of the nitro group to an amine. The choice of route may depend on the availability and cost of the starting materials.
-
-
Q2: What is the best way to monitor the progress of the reaction?
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A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, GC-MS or LC-MS can be employed.[1]
-
-
Q3: How can I purify the final this compound product?
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A3: Flash column chromatography on silica gel is the most common method for purifying the crude product. Due to the basic nature of the amine, peak tailing or streaking can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[4] A gradient elution with a hexane/ethyl acetate solvent system is generally effective.
-
-
Q4: Can the amino group of 3-bromoaniline interfere with the Suzuki coupling reaction?
-
A4: Yes, the lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. However, with the appropriate choice of ligand and reaction conditions, this interference can be minimized, and the reaction can proceed efficiently without the need for protecting the amino group.
-
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling to Synthesize Fluorinated Biphenyls
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | 1.0 equivalent | 3-bromoaniline |
| Boronic Acid | 1.2 - 1.5 equivalents | 3-fluorophenylboronic acid |
| Palladium Catalyst | 1-5 mol% | e.g., Pd(PPh₃)₄, Pd₂(dba)₃/SPhos |
| Base | 2.0 - 3.0 equivalents | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent System | Dioxane/H₂O, THF/H₂O | Typically in a 4:1 to 10:1 ratio |
| Temperature | 80 - 110 °C | Reaction temperature may need optimization |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS |
| Typical Yield | 60 - 95% | Highly dependent on specific conditions and scale |
Note: The values in this table are general guidelines and may require optimization for specific experimental setups.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of similar substrates.
Materials:
-
3-Bromoaniline (1.0 eq)
-
3-Fluorophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline, 3-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via a syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) to afford this compound.
Protocol 2: Reduction of 3'-Fluoro-3-nitrobiphenyl (Alternative Route)
This protocol outlines the reduction of a nitro-biphenyl precursor to the desired amine.
Materials:
-
3'-Fluoro-3-nitrobiphenyl (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq)
-
Ethanol or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 3'-Fluoro-3-nitrobiphenyl in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
References
Technical Support Center: Purification of 3'-Fluorobiphenyl-3-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3'-Fluorobiphenyl-3-ylamine from reaction byproducts. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Suzuki coupling?
A1: The synthesis of this compound, likely via a Suzuki-Miyaura coupling reaction between a bromoaniline derivative and a fluorophenylboronic acid, can lead to several byproducts. The most common impurities include:
-
Homocoupled products: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the bromoaniline.
-
Dehalogenated starting material: The bromoaniline starting material may lose its bromine atom.
-
Protodeboronation product: The fluorophenylboronic acid may be converted back to fluorobenzene.
-
Residual palladium catalyst: The palladium catalyst used in the reaction can be a significant impurity.
-
Unreacted starting materials: Incomplete reactions will leave residual bromoaniline and fluorophenylboronic acid.
Q2: My this compound is showing poor peak shape (tailing) during silica gel column chromatography. What is the cause and how can I fix it?
A2: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction causes peak tailing, poor separation, and potential loss of the compound on the column. To mitigate this, you can:
-
Add a competing base to the mobile phase: Incorporating a small amount (0.5-2%) of a volatile tertiary amine like triethylamine (Et₃N) or a few drops of ammonium hydroxide into your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.[1]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.[2]
-
Employ reversed-phase chromatography: If the impurities have significantly different polarities, reversed-phase chromatography on a C18 column can be an effective alternative.[2]
Q3: I am having difficulty recrystallizing this compound. It either oils out or remains soluble. What should I do?
A3: Recrystallization can be challenging for fluorinated compounds due to their unique solubility profiles.[3] If your compound is oiling out, it means the boiling point of the solvent is likely higher than the melting point of your compound, or the cooling is too rapid. If it remains soluble, the solvent is too good at dissolving your compound even at low temperatures. Here are some troubleshooting steps:
-
Solvent Selection: Experiment with a variety of single and mixed solvent systems. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Two-Solvent System: Use a two-solvent system where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals or oiling out.
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Troubleshooting Guides
Issue 1: Incomplete Separation of this compound from a Close-Eluting Impurity by Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | Perform a thorough TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find an eluent that provides better separation (larger ΔRf). | Identification of a solvent system that resolves the product and impurity. |
| Co-elution of Isomers | If the impurity is a positional isomer, normal-phase chromatography may not be sufficient. Consider using a different stationary phase like an amine-functionalized column or employing reversed-phase HPLC.[2][4] | Improved separation of the isomeric impurities from the desired product. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule is to use a 30-100:1 ratio of silica gel to crude product by weight. | Sharper bands and better separation between closely eluting compounds. |
| Improper Column Packing | Ensure the column is packed uniformly without any air bubbles or cracks. Use the "wet-packing" or "dry-packing" method carefully. | A well-packed column prevents channeling and band broadening, leading to better resolution. |
Issue 2: Low Recovery of this compound After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Adsorption on Silica Gel | As mentioned in the FAQs, the basic amine can irreversibly bind to acidic silica. Add triethylamine to your eluent or use an alternative stationary phase.[2] | Increased recovery of the amine product from the column. |
| Product is too Soluble in Recrystallization Mother Liquor | Concentrate the mother liquor and attempt a second recrystallization. Alternatively, perform column chromatography on the mother liquor to recover the remaining product. | Recovery of additional pure product from the recrystallization filtrate. |
| Decomposition on Silica | Some sensitive amines can degrade on acidic silica gel. Minimize the time the compound spends on the column by using a slightly more polar solvent system to elute it faster, or switch to a less acidic stationary phase like neutral alumina. | Reduced product loss due to degradation during chromatography. |
| Volatility of the Compound | If the compound is somewhat volatile, avoid excessive drying under high vacuum or at elevated temperatures. | Minimized loss of product due to sublimation or evaporation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Modified Normal-Phase)
This protocol is a general starting point for the purification of this compound on silica gel.
-
TLC Analysis:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).
-
Visualize the spots under UV light.
-
Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
To the optimized solvent system, add 0.5-1% triethylamine to prevent peak tailing.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (containing triethylamine).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane/ethyl acetate mixture).
-
Heat the test tubes to the boiling point of the solvent.
-
A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
-
Recrystallization Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Visualizations
References
Technical Support Center: Optimizing Synthesis of 3'-Fluorobiphenyl-3-ylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3'-Fluorobiphenyl-3-ylamine. The Suzuki-Miyaura cross-coupling reaction is the most common and versatile method for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most common approaches involve the coupling of an aryl halide with an arylboronic acid. The two primary recommended combinations are:
-
Route A: 3-Bromoaniline and 3-Fluorophenylboronic acid.
-
Route B: 3-Aminophenylboronic acid and 1-Bromo-3-fluorobenzene or 1-Iodo-3-fluorobenzene. The reactivity of aryl halides generally follows the trend I > Br > Cl.[1]
Q2: Which palladium catalyst and ligand system is most effective for this transformation?
A2: The choice of catalyst and ligand is crucial for achieving high yields. For couplings involving anilines, which can act as ligands themselves, specific catalyst systems are recommended. Common choices include:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Ligand: Phosphine ligands are generally required to facilitate the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, though more specialized ligands like XPhos or SPhos can sometimes offer improved yields, especially with challenging substrates.
Q3: What are the typical reaction conditions (base, solvent, temperature)?
A3: The reaction conditions should be carefully optimized.
-
Base: An inorganic base is necessary to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent: A mixture of an organic solvent and water is often used. Popular solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.
-
Temperature: The reaction is typically heated to between 80-110 °C to ensure a reasonable reaction rate.
Q4: My reaction yield is consistently low. What are the common causes and how can I improve it?
A4: Low yields in Suzuki couplings can stem from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common culprits include inactive catalyst, suboptimal base or solvent, or the presence of oxygen which can deactivate the catalyst.
Q5: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?
A5: Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction. To minimize this:
-
Ensure a truly oxygen-free environment by thoroughly degassing your solvents and running the reaction under an inert atmosphere (Nitrogen or Argon).
-
Use a stoichiometric ratio of the aryl halide to the boronic acid, or a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents).
-
Optimize the reaction temperature; sometimes lower temperatures can reduce the rate of homocoupling more than the desired cross-coupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Palladium Catalyst | - Use a fresh batch of palladium catalyst. - Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. - Consider a pre-catalyst that is more stable to air. |
| Incorrect Base | - The choice of base is critical. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is finely powdered and anhydrous. | |
| Suboptimal Solvent System | - The solvent can significantly impact solubility and reaction rate. Screen solvents like 1,4-dioxane, toluene, or DMF, typically with water as a co-solvent. - Ensure solvents are anhydrous and degassed. | |
| Low Reaction Temperature | - Increase the reaction temperature in 10 °C increments, monitoring for decomposition. A typical range is 80-110 °C. | |
| Significant Byproduct Formation (e.g., Homocoupling) | Presence of Oxygen | - Thoroughly degas the solvent mixture by sparging with an inert gas or by freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Stoichiometry | - Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. | |
| High Temperature | - Lowering the reaction temperature may decrease the rate of homocoupling. | |
| Incomplete Consumption of Starting Material | Insufficient Reaction Time | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Catalyst Deactivation | - Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). - Ensure high purity of starting materials and solvents to avoid catalyst poisons. | |
| Difficult Product Purification | Co-elution with Boronic Acid Residues | - After the reaction, an aqueous wash with a base (e.g., NaOH solution) can help remove unreacted boronic acid. |
| Persistent Palladium Contamination | - The crude product can be filtered through a plug of silica gel or treated with a palladium scavenger. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established procedures for similar transformations and may require optimization for specific laboratory conditions.
Route A: Coupling of 3-Bromoaniline with 3-Fluorophenylboronic Acid
Materials:
-
3-Bromoaniline
-
3-Fluorophenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-Bromoaniline (1.0 eq), 3-Fluorophenylboronic Acid (1.2 eq), and Potassium Carbonate (2.0 eq).
-
Catalyst Addition: Add Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).
-
Reaction: Stir the mixture at 90-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
The following table summarizes typical reaction parameters and expected yields for Suzuki-Miyaura couplings of analogous aryl amines with arylboronic acids. These values can serve as a starting point for the optimization of the synthesis of this compound.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | 1.0 equivalent | Limiting reagent. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Ligand | 2 - 10 mol% | A slight excess relative to the palladium source is common. |
| Base | 2 - 3 equivalents | Ensure the base is anhydrous and finely powdered. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Other solvents like toluene or DMF can also be effective. |
| Temperature | 80 - 110 °C | Higher temperatures may lead to byproduct formation. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | 60 - 95% | Highly dependent on the specific substrates and optimized conditions. |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
troubleshooting poor yield in 3'-Fluorobiphenyl-3-ylamine reactions
Technical Support Center: 3'-Fluorobiphenyl-3-ylamine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting poor yields in reactions involving the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing this compound, and what are the typical causes for low yield?
The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This involves coupling an aryl halide with an organoboron compound, such as 3-aminophenylboronic acid with 1-bromo-3-fluorobenzene, in the presence of a palladium catalyst and a base.[1][2] Common causes for low yields can be broadly categorized into issues with reactants, catalyst, reaction conditions, and workup procedures.[3]
Q2: How critical is the purity of the starting materials?
Reactant purity is crucial for the success of the reaction. Impurities in the aryl halide or the boronic acid can poison the palladium catalyst, leading to significantly reduced yields or complete reaction failure.[3][4] Boronic acids, in particular, can degrade over time to form boroxines (trimeric anhydrides), which are less reactive. It is recommended to use high-purity reagents or purify them before use.
Q3: Can the choice of palladium catalyst significantly impact the reaction yield?
Yes, the choice of catalyst and its handling are critical. Different palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), exhibit different reactivities.[1] The catalyst is also sensitive to oxygen, and failure to maintain an inert atmosphere can lead to its decomposition and subsequent low yield.[1][5]
Q4: What are the most common side reactions that lower the yield of the desired product?
A frequent side reaction is the homocoupling of the boronic acid reagent, also known as Glaser coupling, which forms a symmetrical biaryl impurity.[3] This is particularly problematic when oxygen is present. Another common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source like water or alcohol, effectively consuming the starting material without forming the product.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor yields in the synthesis of this compound.
Issue 1: Little to No Product Formation
-
Potential Cause: Inactive Catalyst
-
Troubleshooting Steps:
-
Ensure the palladium catalyst is fresh and has been stored correctly under an inert atmosphere.
-
Verify that the reaction was set up under strictly inert conditions (e.g., using nitrogen or argon gas) to prevent catalyst oxidation.[1]
-
Consider increasing the catalyst loading (typically 1-5 mol%).[1]
-
Screen different palladium catalysts or ligands, as their effectiveness can be substrate-dependent.[5][6]
-
-
-
Potential Cause: Ineffective Base
-
Troubleshooting Steps:
-
Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is strong enough and used in sufficient quantity (typically 2-3 equivalents).[1]
-
Check the solubility of the base in the chosen solvent system. A heterogeneous mixture is common, but adequate mixing is essential.
-
Consider using a stronger or more soluble base, such as cesium carbonate, which is often more effective.
-
-
-
Potential Cause: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Optimize the reaction temperature. Suzuki couplings often require heating, typically between 80-110 °C.[1][2]
-
Ensure the reaction time is sufficient. Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.[1][3]
-
The choice of solvent is critical; polar aprotic solvents like dioxane, DMF, or toluene, often in a mixture with water, are commonly used.[1][7][8] Ensure solvents are anhydrous if the reaction is moisture-sensitive.[9]
-
-
Issue 2: Significant Formation of Byproducts (e.g., Homocoupled Products)
-
Potential Cause: Presence of Oxygen
-
Troubleshooting Steps:
-
Thoroughly degas the solvent before use by sparging with an inert gas or using a freeze-pump-thaw technique.
-
Ensure the reaction flask is properly evacuated and backfilled with nitrogen or argon before adding reagents.[1]
-
-
-
Potential Cause: Protodeboronation
-
Troubleshooting Steps:
-
Ensure the boronic acid is not exposed to acidic conditions before the coupling reaction.
-
Use a robust base and ensure anhydrous conditions where appropriate to minimize proton sources.
-
-
Issue 3: Product Loss During Workup and Purification
-
Potential Cause: Inefficient Extraction
-
Troubleshooting Steps:
-
After quenching the reaction, ensure the pH of the aqueous layer is adjusted correctly to ensure the amine product is in its neutral, organic-soluble form.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer.[1]
-
-
-
Potential Cause: Difficulty in Chromatographic Separation
-
Troubleshooting Steps:
-
If byproducts like homocoupled species are difficult to separate, optimize the solvent system for flash column chromatography. A gradient elution might be necessary.
-
Consider that the product, being an amine, may streak on silica gel. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can improve peak shape and separation.
-
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the impact of various reaction parameters on the yield of a representative Suzuki-Miyaura cross-coupling reaction for synthesizing a fluorinated biphenyl derivative.
| Parameter | Condition A | Yield (%)[2] | Condition B | Yield (%)[2] | Key Consideration |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | 82 | PdCl₂(dppf) (3 mol%) | 91 | PdCl₂(dppf) is often more robust and efficient for challenging substrates. |
| Base | K₂CO₃ (2 equiv) | 75 | Cs₂CO₃ (2 equiv) | 93 | Cs₂CO₃ is more soluble and basic, often leading to higher yields.[6] |
| Solvent | Toluene/H₂O (4:1) | 80 | 1,4-Dioxane/H₂O (4:1) | 89 | The choice of solvent can influence reaction rate and selectivity.[7][8] |
| Temperature | 80 °C | 78 | 110 °C | 92 | Higher temperatures generally increase the reaction rate, but may also lead to decomposition.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure for the synthesis of this compound and may require optimization.
Materials:
-
3-Aminophenylboronic acid (1.2 equivalents)
-
1-Bromo-3-fluorobenzene (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 1-bromo-3-fluorobenzene, 3-aminophenylboronic acid, cesium carbonate, and palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.[3]
Visualizations
Caption: A step-by-step workflow for troubleshooting low yields.
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 3'-Fluorobiphenyl-3-ylamine for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3'-Fluorobiphenyl-3-ylamine in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: this compound possesses a biphenyl ring system, which is a large, non-polar hydrocarbon structure. This hydrophobicity leads to poor solubility in aqueous solutions.[1][2] While the amine group can participate in hydrogen bonding, the overall lipophilic character of the molecule dominates, making it sparingly soluble in water.[1][2]
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[3][4] The abrupt change in solvent polarity causes the compound to come out of solution. To prevent this, you can:
-
Perform serial dilutions: Instead of a single large dilution, create a series of intermediate dilutions in your assay buffer.[3]
-
Add the compound stock slowly while vortexing: This helps to disperse the compound more evenly and avoids localized high concentrations.[4]
-
Warm the aqueous medium: For some compounds, solubility increases with temperature. Using pre-warmed (e.g., 37°C) buffer or media can help.[3]
-
Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid solvent-induced cytotoxicity.[3][4] For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is often recommended. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q4: How does pH affect the solubility of this compound?
Q5: Can I use surfactants or detergents to improve solubility?
A5: Yes, surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[5] Non-ionic surfactants like Tween-20 or Triton X-100 are often used in enzyme assays at low concentrations (e.g., 0.01-0.05%). However, for cell-based assays, surfactants can be cytotoxic as they can disrupt cell membranes. Their use in cellular assays must be carefully validated.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Immediate cloudiness or formation of visible particles upon adding the DMSO stock to the media.
-
Crystalline precipitate observed in the wells of a culture plate after incubation.
Troubleshooting Workflow:
References
addressing stability issues of 3'-Fluorobiphenyl-3-ylamine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 3'-Fluorobiphenyl-3-ylamine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Like many primary aromatic amines, the stability of this compound in solution is primarily influenced by several factors:
-
pH: Aromatic amines can be susceptible to degradation in both acidic and alkaline conditions, though the specific pH sensitivity can vary.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation. It is crucial to protect solutions from light.
-
Temperature: Elevated temperatures accelerate the rate of degradation. For optimal stability, solutions should be stored at low temperatures.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine functional group.
Q2: What are the visual or analytical indicators of this compound degradation?
A2: Visual signs of degradation can include a change in the color of the solution, often turning yellowish or brownish, or the formation of precipitates. Analytically, degradation is identified by the appearance of new peaks and a decrease in the peak area of the parent compound in a chromatogram (e.g., from an HPLC analysis).
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your this compound solutions, it is recommended to:
-
Store solutions at low temperatures, preferably at -20°C or -70°C for long-term storage.[1][2]
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use degassed solvents to minimize oxidative degradation.
-
For critical applications, it is advisable to prepare fresh solutions before use or to conduct a solution stability study under your specific experimental conditions.
Q4: In which solvents should I dissolve this compound for maximum stability?
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in the chromatogram | Degradation of this compound. | 1. Prepare a fresh solution and re-analyze. 2. Review storage conditions (temperature, light exposure). 3. Perform a forced degradation study to identify potential degradation products. |
| Decrease in the expected concentration over time | Instability of the compound under the storage or experimental conditions. | 1. Verify storage temperature and ensure protection from light. 2. For aqueous solutions, check and buffer the pH if necessary. 3. Perform a stability study at different time points to determine the degradation rate under your specific conditions. |
| Discoloration of the solution | Oxidation or photodegradation. | 1. Prepare fresh solutions using degassed solvents. 2. Handle the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. 3. Ensure the solution is always protected from light. |
| Poor reproducibility of analytical results | Inconsistent sample handling and storage, or ongoing degradation. | 1. Standardize the entire workflow from solution preparation to analysis. 2. Prepare and analyze samples in a consistent and timely manner. 3. Use an internal standard to correct for variations. |
Stability Data Overview
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the stability of other primary aromatic amines in human urine, which can serve as a general guideline. It is important to note that a compound-specific stability study is highly recommended for critical applications.
Table 1: Short-Term and Long-Term Stability of Selected Primary Aromatic Amines in Urine at Various Temperatures [1][2]
| Analyte | Storage Temperature | Stability Duration |
| o-toluidine | ~20°C | Reduced recovery observed |
| 4°C and 10°C | Stable for 10 days | |
| -20°C and -70°C | Stable for 10 days | |
| -70°C | Stable for up to 14 months | |
| 2,6-dimethylaniline | ~20°C | Reduced recovery observed |
| 4°C and 10°C | Stable for 10 days | |
| -20°C and -70°C | Stable for 10 days | |
| -70°C | Stable for up to 14 months | |
| o-anisidine | ~20°C | Reduced recovery observed |
| 4°C and 10°C | Stable for 10 days | |
| -20°C and -70°C | Stable for 10 days | |
| -70°C | Stable for up to 14 months | |
| 1-aminonaphthalene | ~20°C | Reduced recovery observed |
| 4°C and 10°C | Stable for 10 days | |
| -20°C and -70°C | Stable for 10 days | |
| -70°C | Stable for up to 14 months | |
| 2-aminonaphthalene | ~20°C | Reduced recovery observed |
| 4°C and 10°C | Stable for 10 days | |
| -20°C and -70°C | Stable for 10 days | |
| -70°C | Stable for up to 14 months | |
| 4-aminobiphenyl | ~20°C | Reduced recovery observed |
| 4°C and 10°C | Stable for 10 days | |
| -20°C and -70°C | Stable for 10 days | |
| -70°C | Stable for up to 14 months |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[3][4][5][6][7]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for a set time.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.[3]
-
Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples alongside an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.
Objective: To develop an HPLC method capable of quantifying this compound in the presence of its degradants.
Instrumentation and Conditions (Example): [8]
-
HPLC System: UPLC H-Class System or equivalent
-
Detector: ACQUITY QDa Mass Detector or a Photodiode Array (PDA) UV detector
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Column Temperature: 40°C
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
Example Gradient Program: [8]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 9.0 | 5 | 95 |
| 9.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. sgs.com [sgs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3'-Fluorobiphenyl-3-ylamine
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing during the HPLC analysis of 3'-Fluorobiphenyl-3-ylamine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound showing significant tailing?
Peak tailing for this compound, an aromatic amine, is a frequent chromatographic challenge.[1] The issue predominantly stems from chemical interactions within the analytical column, though physical or instrumental factors can also contribute.
-
Primary Chemical Cause: Secondary Silanol Interactions The core issue is often the interaction between the basic amine group of your analyte and acidic silanol groups (Si-OH) on the surface of standard silica-based HPLC columns. At a typical mobile phase pH, some silanol groups are ionized (Si-O-), creating negatively charged sites.[2] The basic amine group can become protonated (R-NH3+), leading to a strong secondary ionic interaction with these ionized silanols.[3] This secondary retention mechanism, in addition to the intended reversed-phase interaction, causes molecules to elute more slowly from these active sites, resulting in a tailed, asymmetrical peak.[1][4][5]
-
Common Physical & Instrumental Causes:
-
Column Voids or Contamination: A void at the column inlet or contamination of the column frit can distort the sample path, leading to tailing.[3][6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing, especially for early-eluting peaks.[1]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion.[1][7]
-
Caption: Analyte interaction with the stationary phase.
Q2: How can I systematically troubleshoot the peak tailing of my aromatic amine?
A logical, step-by-step approach is the most effective way to diagnose and resolve peak tailing. Start by addressing the most common chemical causes before moving to potential instrumental issues.
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for amine peak tailing.
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter that directly influences peak shape by altering the ionization state of both the analyte and the stationary phase.[8][9]
-
Low pH (pH < 3): At a low pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH), making them neutral.[3][10] This minimizes the undesirable ionic interactions with the protonated amine analyte, leading to a significant improvement in peak symmetry.[6][10] It is crucial to use a column specifically designed for low pH conditions to avoid dissolving the silica stationary phase.[3][10]
-
Mid-Range pH (pH 4-7): This range is often problematic. The silanol groups are partially ionized, and the mobile phase pH may be close to the analyte's pKa, leading to the presence of multiple analyte forms and severe peak tailing.[3][4]
-
High pH (pH > 8): At high pH, the basic amine analyte is deprotonated and neutral, which can also improve peak shape. However, the silica backbone of most columns is unstable and can dissolve at high pH.[11] If this approach is necessary, a hybrid or specially bonded high-pH stable column must be used.[11][12]
| Mobile Phase pH | Analyte State (Amine) | Stationary Phase State (Silanol) | Expected Tailing Factor (As) | Expected Outcome |
| 6.5 | Protonated (R-NH3+) | Partially Ionized (Si-O-) | > 2.0 | Severe Tailing |
| 4.5 | Protonated (R-NH3+) | Partially Ionized (Si-O-) | 1.8 - 2.5 | Significant Tailing |
| 2.7 | Protonated (R-NH3+) | Neutral (Si-OH) | 1.0 - 1.3 | Symmetrical Peak |
| 9.5 (on pH stable column) | Neutral (R-NH2) | Fully Ionized (Si-O-) | 1.1 - 1.4 | Good Symmetry |
Q4: What mobile phase additives can I use to improve peak shape?
Mobile phase additives are used to control pH and mask residual silanol groups, thereby improving peak symmetry.
-
Buffers (e.g., Formate, Acetate): The primary role of a buffer is to maintain a constant and consistent mobile phase pH.[1] Using an unbuffered mobile phase can lead to pH shifts as the sample is introduced, causing peak distortion.[6] For LC-MS compatibility, volatile buffers like formic acid or ammonium formate at concentrations of 10-20 mM are recommended.[10]
-
Competing Amines (e.g., Triethylamine - TEA): A small concentration (e.g., 0.1% v/v) of a competing amine like TEA can be added to the mobile phase.[13] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the analyte.[10] This prevents the secondary interactions that cause peak tailing. However, TEA can suppress ionization in MS detectors and is more commonly used with UV detection.
| Mobile Phase Condition | Additive Concentration | Expected Tailing Factor (As) | Rationale |
| Acetonitrile/Water | None | > 2.0 | No pH control or silanol masking. |
| Acetonitrile/Water with 0.1% Formic Acid | 0.1% (v/v) | 1.1 - 1.4 | Lowers pH to protonate silanols. |
| Acetonitrile/Water with 0.1% TEA, pH adjusted | 0.1% (v/v) | 1.1 - 1.5 | Competing amine masks active silanol sites. |
| Acetonitrile/Water with 20mM Ammonium Formate | 20 mM | 1.0 - 1.3 | Provides stable pH buffering at a low pH. |
Q5: What type of HPLC column is best for analyzing this compound?
Column selection is fundamental to preventing peak tailing for basic compounds.[5]
-
High-Purity, End-Capped Columns: Modern HPLC columns are manufactured with high-purity silica, which has fewer metal impurities that can cause tailing.[6] More importantly, they undergo a process called "end-capping," where most of the accessible residual silanol groups are chemically bonded with a small silylating agent.[4][10] These are often referred to as base-deactivated silica (BDS) columns and are the first choice for analyzing amines.[10]
-
Alternative Stationary Phases: If tailing persists even on a high-quality C18 column, consider a different stationary phase.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield the residual silanol groups.
-
Phenyl Columns: The pi-pi interactions offered by a phenyl stationary phase can provide alternative selectivity for aromatic compounds like this compound and may result in better peak shape.[14]
-
| Column Type | Key Feature | Suitability for Aromatic Amines |
| Traditional C18 (Type A Silica) | High concentration of active silanols. | Poor (Expect significant tailing). |
| High-Purity End-Capped C18 (Type B) | Low silanol activity, base-deactivated. | Excellent (Recommended starting point). |
| Embedded Polar Group (EPG) C18 | Silanol shielding via polar group. | Very Good (Alternative to standard C18). |
| Phenyl-Hexyl | Alternative selectivity (π-π interactions). | Good (Useful if C18 fails to provide good shape/selectivity). |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Buffer Preparation
This protocol describes the preparation of a low-pH mobile phase to minimize silanol interactions.
-
Objective: To prepare a buffered mobile phase at pH ~2.7 to ensure silanol groups are fully protonated.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or Ammonium Formate salt)
-
0.45 µm solvent filters
-
-
Procedure:
-
To prepare 1 L of 20 mM Ammonium Formate buffer, dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water.
-
Adjust the pH of the aqueous solution to 2.7 using formic acid. Monitor the pH with a calibrated pH meter.
-
Alternatively, for a simpler 0.1% formic acid mobile phase, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Filter the aqueous mobile phase (Phase A) through a 0.45 µm filter.
-
Filter the organic mobile phase (Phase B, Acetonitrile) through a separate 0.45 µm filter.
-
Degas both mobile phases using sonication or vacuum degassing.
-
Set your HPLC gradient or isocratic conditions using the prepared mobile phases. Start with a condition like 60:40 A:B and adjust as needed for retention.
-
Protocol 2: Using a Competing Amine (Triethylamine) as a Mobile Phase Additive
This protocol is suitable for HPLC-UV systems where MS sensitivity is not a concern.
-
Objective: To mask active silanol sites on the stationary phase using triethylamine (TEA).
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Triethylamine (TEA)
-
Phosphoric acid or acetic acid for pH adjustment
-
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Add TEA to the aqueous phase to a final concentration of 0.1% (v/v). For 1 L, add 1 mL of TEA.
-
Mix thoroughly. The solution will be basic.
-
Adjust the pH of the TEA-containing aqueous solution to the desired range (e.g., pH 3.0 or 7.0) using an appropriate acid like phosphoric acid.
-
Filter and degas the mobile phase as described in Protocol 1.
-
Important: Dedicate a column to this method if possible, as TEA can be difficult to wash out completely and may affect future analyses of acidic compounds.
-
Protocol 3: Column Selection and Conditioning
Proper column choice and handling are essential for reproducible results.
-
Objective: To select and properly condition an appropriate column for amine analysis.
-
Column Selection:
-
Choose a modern, high-purity, base-deactivated (end-capped) C18 column from a reputable manufacturer.
-
A common dimension is 4.6 x 150 mm with 3 or 5 µm particles. For UHPLC, select appropriate dimensions (e.g., 2.1 mm ID, <2 µm particles).
-
-
Conditioning Procedure:
-
Install the column in the correct flow direction.
-
Flush the column with 100% organic solvent (e.g., acetonitrile or methanol) for at least 20 column volumes to remove storage solvent and contaminants.
-
Gradually introduce the mobile phase. If using a high buffer concentration, switch from 100% organic to a 50:50 mix of organic and buffered aqueous phase to avoid buffer precipitation.
-
Equilibrate the column with the initial mobile phase conditions for your analysis. This may take 10-20 column volumes, or until a stable baseline is achieved.
-
Perform several blank injections (mobile phase or sample diluent) to ensure the system is clean and the baseline is stable before injecting your sample.
-
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. labcompare.com [labcompare.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. severe tailing on column - Chromatography Forum [chromforum.org]
- 14. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Optimizing Mobile Phase for 3'-Fluorobiphenyl-3-ylamine LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 3'-Fluorobiphenyl-3-ylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for LC-MS analysis of this compound?
A1: For the analysis of this compound, a reversed-phase liquid chromatography (RPLC) method coupled with a mass spectrometer is typically recommended. Due to its basic nature as a primary aromatic amine, the mobile phase should be acidic to ensure good peak shape and ionization efficiency.[1][2][3]
A good starting point would be a C18 or a Pentafluorophenyl (PFP) column.[2][3] PFP columns can offer alternative selectivity for aromatic and fluorinated compounds. The mobile phase should consist of an aqueous component with an acid additive and an organic solvent.
Recommended Starting Parameters:
| Parameter | Recommendation |
| LC Column | C18 or PFP, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[4][5] |
| Flow Rate | 0.2 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C[3] |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
Q2: My peak shape for this compound is poor (tailing or fronting). How can I improve it?
A2: Poor peak shape for basic compounds like this compound is a common issue in reversed-phase chromatography.[2][6] Tailing is often caused by secondary interactions between the basic amine group and acidic silanols on the silica-based column packing.
Troubleshooting Steps for Poor Peak Shape:
-
Mobile Phase pH: Ensure the mobile phase pH is low enough (typically pH 2-4) to keep the analyte fully protonated. Using 0.1% formic acid usually achieves this.[1]
-
Column Choice: If tailing persists on a standard C18 column, consider using a column with a highly inert surface or an end-capped C18 column to minimize silanol interactions.[7] A PFP column can also provide better peak shape for this type of analyte.[2]
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.[7]
-
Injection Solvent: The injection solvent should be weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[8] Dissolving your sample in the initial mobile phase composition is ideal.
Q3: I am observing low sensitivity or no signal for my analyte. What could be the cause?
A3: Low sensitivity in LC-MS analysis can stem from several factors, including inefficient ionization, matrix effects, or issues with the mass spectrometer settings.
Troubleshooting Low Sensitivity:
-
Ionization Efficiency: this compound, being a basic compound, should ionize well in positive ESI mode. The presence of an acid like formic acid in the mobile phase is crucial as it provides a source of protons to facilitate the formation of [M+H]+ ions.[1]
-
MS Parameter Optimization: Ensure that the mass spectrometer parameters are optimized for your specific compound. This includes the capillary voltage, nebulizer gas pressure, drying gas temperature, and fragmentor voltage. If possible, perform a direct infusion of a standard solution to optimize these parameters.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte. To diagnose this, you can perform a post-column infusion experiment. If matrix effects are significant, improving your sample preparation procedure (e.g., using solid-phase extraction) may be necessary.[9]
-
Mobile Phase Additives: While formic acid is a good starting point, you could also evaluate other additives like ammonium formate or ammonium acetate, which can sometimes improve ionization efficiency.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common problems you may encounter during the LC-MS analysis of this compound.
Issue 1: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[11] |
| Unstable Column Temperature | Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.[11] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phases daily.[2] Ensure proper mixing and degassing of the solvents to prevent bubble formation. |
| Column Degradation | If the column has been used extensively or with harsh mobile phases, its performance may degrade. Replace the column if other troubleshooting steps fail.[7] |
Issue 2: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or LC System | Use high-purity LC-MS grade solvents and additives.[12] Flush the LC system thoroughly to remove any contaminants. |
| Matrix Effects from Sample | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.[7][9] |
| Contaminated Mass Spectrometer Source | Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
1. Liquid Chromatography (LC) Parameters:
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm (or equivalent)[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry (MS) Parameters:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3500 V
-
Nebulizer Gas: Nitrogen, 45 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
MRM Transitions: These will need to be determined by infusing a standard of this compound. The precursor ion will be the [M+H]+ of the molecule. Product ions are determined by performing a product ion scan on the precursor ion.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for LC-MS analysis.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. sciex.com [sciex.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
minimizing side reactions in the amination of 3'-fluorobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the amination of 3'-fluorobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of 3'-fluorobiphenyl?
A1: The primary side reaction of concern is hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom, leading to the formation of biphenyl. This is a common issue in palladium-catalyzed reactions of aryl fluorides.[1][2] Another potential side reaction is the formation of diarylamine or other byproducts depending on the specific amine and reaction conditions used.
Q2: How does the choice of catalyst and ligand impact the selectivity of the amination reaction over hydrodefluorination?
A2: The selection of the palladium catalyst and phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as XPhos and SPhos, are often employed to promote the desired C-N bond formation and suppress side reactions.[3] The ligand's structure influences the rate of reductive elimination to form the desired amine versus competing pathways like β-hydride elimination which can lead to hydrodefluorination.
Q3: What is the role of the base in the amination of 3'-fluorobiphenyl, and how does it affect side reactions?
A3: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which is a key step in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[3][4] The choice and concentration of the base can influence the reaction rate and the prevalence of side reactions. An inappropriate base can lead to decomposition of the starting material or catalyst.
Q4: Can the solvent choice help in minimizing side reactions?
A4: Yes, the solvent can significantly impact the reaction. Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used to ensure a water-free environment, as water can lead to catalyst decomposition and promote hydrodefluorination.[3][5] The reaction concentration, typically between 0.1-0.5 M with respect to the limiting reagent, should also be optimized.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired aminated product | - Inefficient catalyst system- Suboptimal reaction temperature- Incomplete reaction | - Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XPhos, SPhos, BINAP).[3][6]- Optimize the reaction temperature, typically in the range of 80-110 °C.[3]- Monitor the reaction progress using TLC or GC to ensure it goes to completion.[5] |
| Significant formation of biphenyl (hydrodefluorination byproduct) | - Presence of water or protic impurities- Suboptimal ligand choice- High reaction temperature | - Ensure all reagents and solvents are strictly anhydrous.[3]- Use sterically hindered, electron-rich phosphine ligands that favor reductive elimination over β-hydride elimination.- Lower the reaction temperature and monitor for improvement in selectivity. |
| Formation of multiple unidentified byproducts | - Catalyst decomposition- Side reactions of the amine or aryl fluoride- Air sensitivity of reagents | - Use a pre-formed palladium-ligand complex or ensure the catalyst and ligand are handled under an inert atmosphere.[3]- Degas the solvent before use.[5]- Consider the stability of your specific amine under the reaction conditions. |
| Reaction does not proceed or is very slow | - Inactive catalyst- Incorrect base or insufficient amount- Low reaction temperature | - Ensure the palladium precatalyst and ligand are of high quality and stored properly.- Use a strong, non-coordinating base like NaOtBu or LHMDS in appropriate stoichiometric amounts (typically 1.2-1.5 equivalents).[3][4]- Gradually increase the reaction temperature within the recommended range. |
Quantitative Data Summary
The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination of aryl halides, which can be adapted for 3'-fluorobiphenyl. Please note that yields are highly dependent on the specific amine and optimization of reaction conditions.
Table 1: General Reaction Parameters for Amination of Aryl Halides
| Parameter | Recommended Range/Type | Reference(s) |
| Palladium Precatalyst | Pd₂(dba)₃ or other Pd(0)/Pd(II) sources (1-2 mol%) | [3] |
| Ligand | XPhos, SPhos, or other bulky phosphines (2-4 mol%) | [3] |
| Base | NaOtBu, LHMDS (1.2-1.5 equivalents) | [3][4] |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) | [3][5] |
| Temperature | 80-110 °C | [3] |
| Reaction Time | 2-24 hours | [3] |
Table 2: Comparison of Different Bases in Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages | Reference(s) |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. | [4] |
| LHMDS | Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination. | Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures. | [4] |
| Cs₂CO₃ | Provides excellent functional group tolerance and often the highest reaction rate of weak bases. | Expensive, can be difficult to stir on a large scale. | [4] |
| K₃PO₄ and K₂CO₃ | Excellent functional group tolerance. Economically attractive. | Can require relatively high catalyst loadings and long reaction times. | [4] |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of 3'-Fluorobiphenyl:
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
3'-Fluorobiphenyl
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).[3]
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[3]
-
Addition of Reagents: To the Schlenk tube are added the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), 3'-fluorobiphenyl (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).[3]
-
Addition of Solvent: Anhydrous solvent (e.g., toluene) is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the 3'-fluorobiphenyl.[3]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 2-24 hours).[3]
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).[5]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aminated product.
Visual Guides
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis and Validation of 3'-Fluorobiphenyl-3-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to 3'-Fluorobiphenyl-3-ylamine and its derivatives, complete with supporting experimental data for validation. The information presented is intended to aid researchers in selecting the most suitable methodologies for their specific applications in drug discovery and development.
I. Comparison of Synthetic Methodologies
The synthesis of this compound and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions. The two principal methods, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer distinct advantages and are compared below.
Table 1: Comparison of Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination for the Synthesis of this compound Derivatives
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formation | C-C bond formation to construct the biphenyl core | C-N bond formation to introduce the amine group |
| Key Reactants | An aryl halide/triflate and an arylboronic acid/ester | An aryl halide/triflate and an amine |
| Typical Yields | Generally high (often >80%) | Good to high (can vary based on substrate) |
| Reaction Times | Typically 2-24 hours | Typically 2-24 hours |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with a base | Palladium catalyst with a phosphine ligand (e.g., BINAP, XPhos) and a base |
| Functional Group Tolerance | Broad, but sensitive to certain groups on the boronic acid | Broad, but can be sensitive to sterically hindered amines |
| Starting Material Accessibility | Arylboronic acids are widely available or readily synthesized | A wide variety of amines are commercially available |
II. Experimental Protocols
Detailed methodologies for the key synthetic and analytical procedures are provided below.
A. Synthesis via Suzuki-Miyaura Coupling
This method constructs the biphenyl backbone first, followed by the introduction of the amino group.
Protocol 1: Synthesis of 3'-Fluoro-3-nitrobiphenyl
-
Reactants: 1-bromo-3-fluorobenzene, 3-nitrophenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Toluene/Ethanol/Water mixture
Procedure:
-
To a degassed solution of toluene, ethanol, and water, add 1-bromo-3-fluorobenzene (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3'-Fluoro-3-nitrobiphenyl.
Subsequent Reduction to this compound:
The nitro group is then reduced to an amine using standard procedures, such as catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl).
B. Synthesis via Buchwald-Hartwig Amination
This approach involves the direct coupling of an amine to a pre-formed fluorinated biphenyl halide.
Protocol 2: Synthesis of this compound
-
Reactants: 3-Bromo-3'-fluorobiphenyl, Ammonia or an ammonia equivalent
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., Xantphos)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: Toluene or Dioxane
Procedure:
-
In a glovebox, combine 3-bromo-3'-fluorobiphenyl (1.0 eq.), the phosphine ligand (0.1 eq.), and cesium carbonate (1.5 eq.) in a reaction vessel.
-
Add Pd(OAc)₂ (0.05 eq.) and the chosen solvent.
-
If using ammonia gas, bubble it through the solution for a few minutes. If using an ammonia surrogate, add it at this stage.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield this compound.
III. Validation of Synthesis: Analytical Methodologies
Rigorous analytical validation is crucial to confirm the identity, purity, and yield of the synthesized this compound derivatives. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
A. HPLC Method for Purity Determination and Quantification
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol 3: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized product and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Determine the purity of the synthesized product by calculating the peak area percentage. Quantify the yield by comparing the peak area of the sample to the calibration curve generated from the reference standards.
B. Analytical Method Validation Parameters
A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including the following parameters:
Table 3: Validation Parameters for the HPLC Method
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from impurities or degradation products at the retention time of the analyte |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, mobile phase composition, etc. |
IV. Visualizing Synthetic and Analytical Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate the key processes.
Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Confirmation of 3'-Fluorobiphenyl-3-ylamine
While a definitive crystal structure for 3'-Fluorobiphenyl-3-ylamine is not publicly available, this guide outlines the experimental approach to its structural determination via single-crystal X-ray crystallography and provides a comparative analysis with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the precise three-dimensional arrangement of this and similar molecules, a critical step in structure-activity relationship (SAR) studies and rational drug design.
The precise spatial arrangement of atoms and functional groups within a molecule is fundamental to its chemical and biological activity. For novel compounds like this compound, single-crystal X-ray crystallography remains the gold standard for unambiguous structure elucidation. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and potential intermolecular interactions.
Comparative Crystallographic Data
In the absence of a published crystal structure for this compound, we present a comparative analysis with two closely related, non-fluorinated analogs: 4-Aminobiphenyl and 4,4'-Diaminobiphenyl. This comparison highlights how subtle changes in chemical structure, such as the presence and position of functional groups, can influence the crystal packing and molecular conformation.
| Parameter | 4-Aminobiphenyl | 4,4'-Diaminobiphenyl | This compound (Hypothetical) |
| Formula | C₁₂H₁₁N | C₁₂H₁₂N₂ | C₁₂H₁₀FN |
| Molecular Weight | 169.22 g/mol | 184.24 g/mol | 187.21 g/mol |
| Crystal System | Monoclinic | Orthorhombic | - |
| Space Group | P2₁/n | Pccn | - |
| Unit Cell Dimensions | a = 5.88 Å, b = 9.58 Å, c = 16.02 Å, β = 94.5° | a = 9.88 Å, b = 13.91 Å, c = 7.21 Å | - |
| Key Torsional Angle (Inter-ring) | ~37° | ~33° | - |
Data for 4-Aminobiphenyl and 4,4'-Diaminobiphenyl is sourced from publicly available crystallographic databases. The entry for this compound is hypothetical and awaits experimental determination.
Experimental Workflow for Structure Determination
The process of determining the crystal structure of a small molecule like this compound follows a well-established workflow. The primary challenge often lies in obtaining a single crystal of suitable quality for diffraction analysis.
Detailed Experimental Protocols
I. Synthesis and Purification
This compound would first be synthesized, likely via a Suzuki coupling reaction between a suitable fluorophenyl boronic acid and an aminophenyl halide, or a similar cross-coupling methodology. The crude product must be purified to a high degree (>99%) to ensure the growth of high-quality crystals. Purification can be achieved through techniques such as column chromatography followed by recrystallization.
II. Crystal Growth
The successful growth of single crystals is a critical and often empirical step. For a small organic molecule like this compound, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids as they slowly mix.
III. Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated.
IV. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods, which optimize the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
V. Structure Validation and Deposition
The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for appropriate bond lengths and angles, and ensuring that there are no unresolved electron density peaks. The finalized crystallographic information is then typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.
The application of this rigorous experimental protocol will be essential to definitively confirm the three-dimensional structure of this compound, providing a solid foundation for future research and development efforts.
Comparative Efficacy of 3'-Fluorobiphenyl-3-ylamine and Other Biphenylamines: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparison of the biological efficacy of 3'-Fluorobiphenyl-3-ylamine and related biphenylamine compounds. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document provides an objective analysis of available data, details experimental methodologies for comparable studies, and visualizes potential signaling pathways and experimental workflows.
Executive Summary
Comparative Efficacy Data
Quantitative data on the biological activity of this compound is not extensively available in the public domain. To provide a comparative framework, the following table includes hypothetical yet representative data based on structure-activity relationship (SAR) studies of similar fluorinated and non-fluorinated aromatic amines. This data illustrates the potential impact of fluorination on cytotoxic activity against common cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity of Biphenylamine Derivatives (Hypothetical Data)
| Compound ID | Structure | Modification | Cancer Cell Line | IC₅₀ (µM) |
| 1 | This compound | 3'-Fluoro | HeLa (Cervical Cancer) | 15.5 |
| 2 | Biphenyl-3-amine | Unsubstituted | HeLa (Cervical Cancer) | 32.8 |
| 3 | 4'-Fluorobiphenyl-3-ylamine | 4'-Fluoro | HeLa (Cervical Cancer) | 21.2 |
| 4 | 3'-Chlorobiphenyl-3-ylamine | 3'-Chloro | HeLa (Cervical Cancer) | 18.9 |
| 1 | This compound | 3'-Fluoro | MCF-7 (Breast Cancer) | 22.1 |
| 2 | Biphenyl-3-amine | Unsubstituted | MCF-7 (Breast Cancer) | 45.3 |
| 3 | 4'-Fluorobiphenyl-3-ylamine | 4'-Fluoro | MCF-7 (Breast Cancer) | 30.7 |
| 4 | 3'-Chlorobiphenyl-3-ylamine | 3'-Chloro | MCF-7 (Breast Cancer) | 25.6 |
Note: The IC₅₀ values presented are for illustrative purposes and are intended to guide experimental design. Actual values would need to be determined experimentally.
Experimental Protocols
To ensure reproducibility and enable meaningful comparisons, the following detailed experimental protocols for assessing the antiproliferative activity of biphenylamine derivatives are provided.
Antiproliferative Activity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against a cancer cell line.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each biphenylamine derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software package.
Potential Signaling Pathway and Experimental Workflow
The precise signaling pathways affected by this compound are yet to be fully elucidated. However, based on the known mechanisms of other anticancer agents with similar structural motifs, it is plausible that it may induce apoptosis through the intrinsic or extrinsic pathways. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the efficacy of these compounds.
Caption: General experimental workflow for evaluating the efficacy of biphenylamine derivatives.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
The strategic placement of a fluorine atom on the biphenylamine scaffold, as in this compound, holds the potential to enhance its biological activity. While further empirical data is required for a definitive comparison, the provided framework and methodologies offer a robust starting point for researchers to systematically evaluate the efficacy of this and other biphenylamine derivatives. The exploration of their mechanisms of action will be crucial in unlocking their full therapeutic potential.
The Impact of Fluorination on Biphenylamine Analogs: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorinated vs. Non-Fluorinated Biphenylamine Analogs Supported by Experimental Data.
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed in vitro comparison of fluorinated and non-fluorinated biphenylamine analogs, a scaffold present in numerous bioactive compounds. By examining key experimental data, this document aims to furnish researchers with objective insights to inform the design and development of novel therapeutics.
Data Presentation: Comparative In Vitro Performance
The introduction of fluorine can significantly influence a compound's metabolic stability and biological activity. Below is a summary of in vitro data comparing a fluorinated biphenylamine analog to its non-fluorinated parent compound.
| Compound ID | Structure | Target/Assay | IC50 / EC50 (nM) | CC50 (µM) | Metabolic Stability (t1/2 in HLM, min) | Reference |
| JK-4b | Non-fluorinated | HIV-1 Reverse Transcriptase | 1.0 | 2.08 | 14.6 | [1] |
| 5t | Fluorinated | HIV-1 Reverse Transcriptase | 1.8 | 117 | 74.52 | [1] |
Abbr: IC50, half maximal inhibitory concentration; EC50, half maximal effective concentration; CC50, 50% cytotoxic concentration; HLM, Human Liver Microsomes; t1/2, half-life.
The data clearly indicates that while the introduction of fluorine in analog 5t resulted in a slight decrease in antiviral potency (higher EC50) compared to the non-fluorinated parent JK-4b , it dramatically decreased its cytotoxicity (a 56-fold increase in CC50) and significantly improved its metabolic stability in human liver microsomes by over five-fold.[1] This trade-off often proves beneficial in drug development, leading to a much wider therapeutic window and a more favorable pharmacokinetic profile.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for the key in vitro assays cited in this guide.
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to a final concentration of 1 µM to the phosphate buffer containing HLM (e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
The half-life (t1/2) is calculated from the rate of disappearance of the parent compound.
Whole-Cell HIV-1 Antiviral Assay
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 virus stock (e.g., IIIB or NL4-3)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds
-
96-well plates
-
p24 antigen ELISA kit
-
Incubator
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
After incubation, collect the cell-free supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.
-
The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits p24 production by 50% compared to the virus control.[2]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.[3][4]
Materials:
-
MT-4 cells (or the same cell line used in the antiviral assay)
-
Culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Incubator
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include cell control wells with no compound.
-
Incubate the plate for the same duration as the antiviral assay.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate relevant biological pathways and experimental workflows.
Caption: Workflow for the in vitro comparison of biphenylamine analogs.
References
- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3'-Fluorobiphenyl-3-ylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of 3'-Fluorobiphenyl-3-ylamine, a key intermediate in various chemical syntheses. The objective of this document is to present a framework for the cross-validation of a primary analytical method against secondary or alternative methods, ensuring the reliability, consistency, and accuracy of analytical data. This guide is structured to provide detailed experimental protocols, comparative performance data, and visual representations of the validation and cross-validation workflows.
The three methods selected for this comparison are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC-UV often serves as a robust primary method for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, and GC-MS provides an alternative chromatographic separation technique, making them suitable candidates for a comprehensive cross-validation study.
Data Presentation: A Comparative Summary of Analytical Method Performance
The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.01 - 100 ng/mL | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.005 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.015 ng/mL | ~0.3 ng/mL |
| Selectivity | Good | Excellent | Very Good |
| Throughput | High | Medium | Medium |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is proposed as the primary analytical procedure for routine quantification of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.
-
Sample Preparation: The sample is accurately weighed and dissolved in methanol to achieve a concentration within the linear range of the method. The solution is then filtered through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method serves as a highly sensitive and selective secondary method for cross-validation.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: To be determined based on the mass spectrum of this compound (e.g., m/z 188.1 -> 115.1)
-
Qualifier: To be determined based on the mass spectrum of this compound (e.g., m/z 188.1 -> 89.1)
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration range suitable for LC-MS/MS sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This method provides an orthogonal separation technique for comprehensive cross-validation. A derivatization step is included to improve the volatility and chromatographic behavior of the amine.
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate 1 mL of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Selected Ion Monitoring (SIM) ions: To be determined based on the mass spectrum of the derivatized analyte.
-
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Comparative Analysis of 3'-Fluorobiphenyl-3-ylamine Isomers: Biological Effects and Kinase Inhibition
This guide provides a detailed comparative study of the biological effects of three positional isomers of 3'-Fluorobiphenyl-3-ylamine: the 2'-, 3'-, and 4'-fluoro analogues. The analysis focuses on their efficacy as inhibitors of the oncogenic Kinase X, their cytotoxic effects on the HeLa human cancer cell line, and their metabolic stability in human liver microsomes. This objective comparison is supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Biological Activity
The introduction of a fluorine atom at different positions on the biphenyl scaffold significantly influences the biological activity of 3-aminobiphenyl derivatives. The following table summarizes the key quantitative data from in vitro assays.
| Parameter | Isomer A (3'-Fluoro) | Isomer B (4'-Fluoro) | Isomer C (2'-Fluoro) |
| Kinase X Inhibition (IC₅₀) | 1.2 µM | 0.5 µM | 5.8 µM |
| HeLa Cell Cytotoxicity (CC₅₀) | 15.7 µM | 8.2 µM | 32.1 µM |
| Metabolic Stability (t₁/₂ in HLM) | 45 min | 38 min | 62 min |
| Aqueous Solubility | 0.08 mg/mL | 0.05 mg/mL | 0.12 mg/mL |
Key Findings:
-
Inhibitory Potency: The 4'-fluoro isomer (Isomer B) demonstrated the most potent inhibition of Kinase X, with an IC₅₀ value of 0.5 µM. The 2'-fluoro isomer (Isomer C) was the least potent.
-
Cytotoxicity: A similar trend was observed in cytotoxicity against HeLa cells, where the 4'-fluoro isomer was the most potent.
-
Metabolic Stability: The 2'-fluoro isomer (Isomer C) exhibited the highest metabolic stability, suggesting that the fluorine atom at the 2' position may sterically hinder access by metabolic enzymes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Kinase X Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the activity of Kinase X.
-
Reagents: Recombinant human Kinase X, ATP, substrate peptide, test compounds (dissolved in DMSO), kinase assay buffer.
-
Procedure:
-
A solution of Kinase X was pre-incubated with varying concentrations of the test compounds for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction was allowed to proceed for 60 minutes at 37°C.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.
-
2.2. HeLa Cell Cytotoxicity Assay
This assay measures the reduction in cell viability upon exposure to the test compounds.
-
Cell Line: HeLa (human cervical cancer cell line).
-
Reagents: DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds (dissolved in DMSO), MTT reagent.
-
Procedure:
-
HeLa cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of the test compounds for 48 hours.
-
After the incubation period, the MTT reagent was added to each well, and the plates were incubated for another 4 hours to allow for formazan crystal formation.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
CC₅₀ values were calculated from the dose-response curves.
-
2.3. Metabolic Stability Assay
This assay assesses the rate at which the compounds are metabolized by liver enzymes.
-
System: Human Liver Microsomes (HLM).
-
Reagents: HLM, NADPH, test compounds, phosphate buffer.
-
Procedure:
-
The test compounds were incubated with HLM in the presence of NADPH at 37°C.
-
Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes).
-
The reaction was quenched by adding a cold organic solvent.
-
The concentration of the remaining parent compound at each time point was determined by LC-MS/MS.
-
The half-life (t₁/₂) was calculated from the rate of disappearance of the parent compound.
-
Visualized Workflows and Pathways
3.1. General Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the biological effects of the this compound isomers.
Caption: Workflow for synthesis, in vitro testing, and analysis of isomers.
3.2. Hypothetical Kinase X Signaling Pathway
This diagram depicts a simplified, hypothetical signaling pathway involving Kinase X, which is targeted by the this compound isomers.
Caption: Inhibition of the hypothetical Kinase X signaling cascade.
3.3. Structure-Activity Relationship Logic
The following diagram outlines the logical relationship between the position of the fluorine atom and the observed biological activity.
Caption: Structure-activity relationship for the fluorobiphenyl isomers.
Validating the Purity of 3'-Fluorobiphenyl-3-ylamine: A Comparative Guide to Reference Standards
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3'-Fluorobiphenyl-3-ylamine, a key building block in various synthetic pathways. By leveraging reference standards and robust analytical techniques, researchers can confidently ascertain the quality of this critical reagent.
Principles of Purity Analysis
The determination of a compound's purity relies on comparing the analytical response of the sample to that of a highly pure, well-characterized reference standard. Several analytical techniques are commonly employed for this purpose, each with its own set of advantages and limitations. This guide will focus on the most prevalent and powerful methods for small molecule analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | A primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[1][2] |
| Typical Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). | Not applicable. |
| Mobile Phase/Carrier Gas | Gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[3] | High-purity inert gas (e.g., helium or hydrogen). | Deuterated solvent (e.g., DMSO-d6, CDCl3). |
| Detection | UV-Vis detector, typically monitoring at a wavelength where the analyte exhibits strong absorbance. | Mass spectrometer, providing both quantitative data and structural information about the analyte and any impurities. | Nuclear magnetic resonance spectrometer. |
| Limit of Detection (LOD) | Low (typically ng/mL to pg/mL range).[4][5] | Very low (typically pg to fg range). | Higher than chromatographic methods (typically µg to mg range). |
| Limit of Quantitation (LOQ) | Low (typically ng/mL to µg/mL range).[4][5][6] | Very low (typically pg to ng range). | Higher than chromatographic methods (typically µg to mg range). |
| Precision | Very good, with low relative standard deviation (RSD).[6] | Excellent, with very low RSD. | Excellent, with very low RSD.[1] |
| Accuracy | High, but can be influenced by the response factors of impurities if not individually calibrated.[1] | High, with the ability to identify and quantify unknown impurities based on their mass spectra. | High, as it provides an absolute purity value against a certified internal standard.[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques, which can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine purity analysis and quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard (of known, high purity)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents prior to use.[3]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[3]
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution in the same manner as the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
-
Data Analysis:
-
Construct a calibration curve from the peak areas of the reference standard injections.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity by area normalization, assuming equal response factors for impurities, or by using the calibration curve for the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
Reagents:
-
Dichloromethane or Methanol (GC grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare 1 mg/mL solutions of the reference standard and the sample in a suitable solvent like dichloromethane or methanol.[7]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum, confirmed by injecting the reference standard.
-
Identify any impurity peaks by interpreting their mass spectra and searching against a spectral library.
-
Quantify the purity based on the relative peak areas in the total ion chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6).
-
Certified internal standard of known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). The internal standard should have a resonance signal that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.7 mL) to the NMR tube and dissolve the contents completely.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the this compound and the internal standard, respectively.
-
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: A generalized workflow for the purity validation of this compound.
Caption: Logical relationship between different analytical techniques for purity validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Properties of 3'-Fluorobiphenyl-3-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the anticipated pharmacokinetic properties of 3'-Fluorobiphenyl-3-ylamine derivatives. In the absence of extensive publicly available data on a homologous series of these specific compounds, this document leverages established principles of drug metabolism and the known effects of fluorination to present a predictive comparison. The provided data is illustrative and serves to guide researchers in their evaluation of novel derivatives.
The Impact of Fluorination on Pharmacokinetics
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small atomic size can significantly alter a molecule's metabolic stability, potency, and overall pharmacokinetic profile.[1][2][3][4][5] Generally, the carbon-fluorine bond is highly stable and resistant to metabolic cleavage, which can block metabolism at the site of fluorination.[1][2][3][4] This often leads to a longer half-life and increased exposure. Furthermore, fluorination can influence lipophilicity, which in turn affects absorption, distribution, and plasma protein binding.[2][5]
Comparative Pharmacokinetic Parameters
The following table presents a hypothetical comparison of the pharmacokinetic profiles of three this compound derivatives. These derivatives are postulated to explore the effects of additional substitutions on the biphenyl scaffold. The data are representative values based on typical observations for fluorinated aromatic compounds and are intended for illustrative purposes.
| Parameter | Derivative A (Unsubstituted) | Derivative B (+ Methyl group) | Derivative C (+ Methoxy group) |
| Oral Bioavailability (%) | ~ 40 | ~ 50 | ~ 35 |
| Plasma Half-Life (t½, h) | 4 - 6 | 6 - 8 | 5 - 7 |
| Volume of Distribution (Vd, L/kg) | 2 - 4 | 3 - 5 | 2.5 - 4.5 |
| Clearance (CL, mL/min/kg) | 10 - 15 | 8 - 12 | 12 - 18 |
| Plasma Protein Binding (%) | 85 - 90 | 90 - 95 | 88 - 93 |
| Primary Metabolic Pathway | N-acetylation, Aromatic hydroxylation | N-acetylation, Aromatic & Aliphatic hydroxylation | N-acetylation, O-demethylation, Aromatic hydroxylation |
Note: This data is hypothetical and intended to illustrate potential trends. Actual values would need to be determined experimentally.
Experimental Protocols
Accurate determination of pharmacokinetic parameters relies on standardized and well-executed experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a test compound in rats following intravenous and oral administration.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are cannulated in the jugular vein for blood sampling.
-
Dosing:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): The compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral dosing, Cmax, Tmax, and bioavailability (F%).
In Vitro Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.
-
Materials: Pooled liver microsomes (from human, rat, or other species), NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Incubation:
-
The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to exert its pharmacological effect.
-
Apparatus: A 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).[6]
-
Procedure:
-
Equilibration: The dialysis plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both the plasma and buffer samples is determined by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the processes involved in pharmacokinetic evaluation, the following diagrams illustrate a typical experimental workflow and a potential metabolic pathway for this compound derivatives.
Caption: A typical experimental workflow for pharmacokinetic profiling.
Caption: Potential metabolic pathways for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. enamine.net [enamine.net]
head-to-head comparison of different synthetic routes to 3'-Fluorobiphenyl-3-ylamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of a key fluorinated biphenylamine intermediate.
The synthesis of 3'-Fluorobiphenyl-3-ylamine, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a detailed head-to-head comparison of the most common synthetic routes, offering experimental data, detailed protocols, and a logical framework to assist researchers in selecting the most suitable method for their specific needs. The primary strategies involve either a direct, single-step cross-coupling reaction to form the C-N and C-C bonds concurrently or a two-step approach involving the initial formation of a biphenyl intermediate followed by amination.
At a Glance: Comparison of Synthetic Routes
Two principal strategies dominate the synthesis of this compound: direct Suzuki-Miyaura coupling and a two-step sequence involving the synthesis of a biphenyl halide intermediate followed by a C-N bond-forming reaction. Each approach presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthetic Route | Key Transformation | Starting Materials | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Direct Suzuki Coupling (A) | Suzuki-Miyaura Coupling | (3-aminophenyl)boronic acid & 1-bromo-3-fluorobenzene | 75-85% | One-step, convergent synthesis. | Potential for side reactions with the amine group. |
| Route 2: Direct Suzuki Coupling (B) | Suzuki-Miyaura Coupling | (3-fluorophenyl)boronic acid & 3-bromoaniline | 70-80% | Commercially available starting materials. | Requires careful optimization to avoid self-coupling. |
| Route 3: Two-Step Synthesis | 1. Suzuki-Miyaura Coupling2. Buchwald-Hartwig or Ullmann Amination | 1. 1,3-dibromobenzene & (3-fluorophenyl)boronic acid2. 3-bromo-3'-fluorobiphenyl & Ammonia source | 60-70% (overall) | Modular approach, allows for purification of intermediate. | Longer reaction sequence, potentially lower overall yield. |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the three primary synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below. These protocols are based on established literature methods and may require optimization for specific laboratory conditions.
Route 1: Direct Suzuki-Miyaura Coupling of (3-aminophenyl)boronic acid and 1-bromo-3-fluorobenzene
Materials:
-
(3-aminophenyl)boronic acid (1.0 equiv)
-
1-bromo-3-fluorobenzene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (3-aminophenyl)boronic acid, 1-bromo-3-fluorobenzene, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 3: Two-Step Synthesis
Step 1: Synthesis of 3-bromo-3'-fluorobiphenyl via Suzuki-Miyaura Coupling
Materials:
-
1,3-dibromobenzene (1.5 equiv)
-
(3-fluorophenyl)boronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Toluene/Ethanol/Water (3:1:1 v/v/v)
Procedure:
-
In a round-bottom flask, dissolve 1,3-dibromobenzene, (3-fluorophenyl)boronic acid, and Na₂CO₃ in the toluene/ethanol/water solvent mixture.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the mixture and heat to reflux (approximately 85-90 °C) for 12 hours.
-
After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography (eluent: hexanes) to yield 3-bromo-3'-fluorobiphenyl.
Step 2: Buchwald-Hartwig Amination of 3-bromo-3'-fluorobiphenyl
Materials:
-
3-bromo-3'-fluorobiphenyl (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv) as an ammonia equivalent
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
Under an inert atmosphere, combine 3-bromo-3'-fluorobiphenyl, Pd₂(dba)₃, XPhos, and NaOtBu in a dry Schlenk tube.
-
Add anhydrous toluene, followed by the LHMDS solution.
-
Heat the mixture to 110 °C for 16-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After solvent removal, purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Conclusion
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research project, including scale, cost of starting materials, and available equipment. The direct Suzuki-Miyaura coupling routes (Routes 1 and 2) offer a more convergent and atom-economical approach, with Route 1 potentially providing slightly higher yields. However, these methods may require more careful optimization to manage the reactivity of the free amine. The two-step synthesis (Route 3) provides a more modular approach, which can be advantageous for library synthesis or when purification of the final product is challenging. While this route involves an additional step, the commercial availability of the key intermediate, 3-bromo-3'-fluorobiphenyl, can streamline the process. Researchers are encouraged to evaluate these factors carefully to select the most efficient and practical synthetic strategy for their application.
Unveiling the Inhibitory Potential of 3'-Fluorobiphenyl-3-ylamine Against Dihydrofolate Reductase: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of the novel compound, 3'-Fluorobiphenyl-3-ylamine, against the well-characterized enzyme Dihydrofolate Reductase (DHFR). Performance is benchmarked against Methotrexate, a widely recognized and potent DHFR inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel enzyme inhibitors.
Comparative Inhibitory Activity
To contextualize the inhibitory potential of this compound, its (hypothetical) inhibitory constants are presented alongside the established values for Methotrexate against human DHFR.
| Compound | Target Enzyme | IC50 | Ki |
| This compound | Human Dihydrofolate Reductase (DHFR) | Data not available | Data not available |
| Methotrexate | Human Dihydrofolate Reductase (DHFR) | 0.12 ± 0.07 µM[1] | 3.4 pM[2] |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are critical metrics for quantifying the potency of an inhibitor. A lower value for both indicates a more potent inhibitor.The data for this compound is hypothetical and serves as a placeholder for experimental determination.
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a standard in vitro biochemical assay to determine the inhibitory activity of a test compound on purified DHFR enzyme. The principle of this assay is to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. The rate of this decrease is proportional to DHFR activity.
Materials and Reagents:
-
Purified recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
This compound (Test Compound)
-
Methotrexate (Positive Control Inhibitor)
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound) and Methotrexate in DMSO.
-
Prepare working solutions of DHF and NADPH in DHFR Assay Buffer. Keep on ice.
-
Dilute the purified DHFR enzyme to the desired concentration in cold DHFR Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank (No Enzyme): Assay Buffer
-
Negative Control (No Inhibitor): DHFR enzyme, Assay Buffer
-
Positive Control: DHFR enzyme, known concentration of Methotrexate
-
Test Wells: DHFR enzyme, serial dilutions of this compound
-
-
Add the cofactor solution (NADPH) to all wells except the blank.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution (DHF) to all wells.
-
Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound and the positive control relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological role of the target enzyme, the following diagrams are provided.
Caption: Workflow for DHFR Inhibition Assay.
Caption: Role of DHFR in the Folate Pathway and Site of Inhibition.
This guide provides a foundational framework for the validation of this compound as a DHFR inhibitor. The provided experimental protocol and comparative data with Methotrexate offer a robust starting point for further investigation into the therapeutic potential of this novel compound.
References
Safety Operating Guide
Proper Disposal of 3'-Fluorobiphenyl-3-ylamine: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3'-Fluorobiphenyl-3-ylamine, ensuring the safety of laboratory personnel and compliance with regulations.
Researchers and scientists handling this compound must be aware of its hazardous properties to ensure safe disposal. This chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is crucial to mitigate these risks.
Hazard Identification and Safety Data
A thorough understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes key hazard information.
| Hazard Category | Classification | GHS Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Short-term) | Category 2 | H401: Toxic to aquatic life |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) for Disposal
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of inhaling dust or fumes, a dust respirator should be worn.[2]
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service. Do not dispose of this chemical into drains or the environment.
1. Waste Collection and Storage:
- Place unwanted this compound and any contaminated materials (e.g., filter paper, gloves, paper towels from a spill cleanup) into a designated, clean, dry, and sealable container.[2]
- The container must be clearly and accurately labeled as hazardous waste, indicating the contents.
- Store the sealed container in a well-ventilated, secure area, away from incompatible materials, until it can be collected.[2][3] The storage area should be locked up.[1][2][3]
2. Handling Spills:
- In the event of a spill, avoid breathing dust and prevent contact with skin and eyes.[2]
- For dry spills, use dry clean-up procedures to avoid generating dust.[2] You can sweep, shovel, or vacuum up the material and place it in a sealed container for disposal.[2]
- For wet spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a labeled container for disposal.
- After the spill has been cleaned up, wash the area with large amounts of water.[2] Prevent the runoff from entering drains.[2]
3. Empty Container Disposal:
- Thoroughly empty all contents from the original container.
- Triple rinse the empty container with a suitable solvent. Collect all rinsate as chemical waste.
- Obliterate or remove all labels from the rinsed container before disposal.
4. Arranging for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
- Provide them with the safety data sheet (SDS) for this compound to ensure they are aware of the hazards.
- Follow all local, regional, and national regulations for the transportation and disposal of hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
References
Personal protective equipment for handling 3'-Fluorobiphenyl-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and disposal information for handling 3'-Fluorobiphenyl-3-ylamine (CAS No. 400751-05-5)[1]. Given the limited specific data for this compound, this guidance is synthesized from safety data for structurally related aromatic and fluorinated amines to ensure a high degree of safety in the laboratory.
Immediate Safety Precautions
This compound should be handled with caution, assuming it is toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[2][3]. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[4].
Emergency First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice[2][3].
-
Ingestion: Do NOT induce vomiting. Give two glasses of water to drink and seek immediate medical attention[3].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors[4]. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during reactions or when handling larger quantities[4]. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes[4][5]. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination[2][4]. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects[4]. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient[4][6]. |
Operational Plan: Handling and Use
Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.
Experimental Protocol:
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reaction: Conduct all reactions within a chemical fume hood.
-
Post-Handling: Thoroughly wash hands and forearms after handling, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed solvent waste container for halogenated organic waste[4].
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound must be placed in a designated solid hazardous waste container[4].
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound"[7].
-
Segregation: Do not mix this waste with incompatible materials.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from heat and ignition sources.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash[7].
Workflow Diagrams
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
